Temafloxacin Hydrochloride
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVJEYDLTXRYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108319-06-8 (Parent) | |
| Record name | Temafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70909733 | |
| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105784-61-0 | |
| Record name | Temafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Temafloxacin Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of temafloxacin hydrochloride, a fluoroquinolone antibiotic. The document details its interaction with bacterial DNA topoisomerases, presents available quantitative data on its antibacterial activity, outlines relevant experimental methodologies, and provides visual representations of the key pathways and processes.
Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them prime targets for antibacterial agents. By interfering with their function, temafloxacin induces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
The primary target of temafloxacin can differ between bacterial types. In Gram-negative bacteria, DNA gyrase is generally the preferential target, while in Gram-positive bacteria, topoisomerase IV is the primary site of action.[1][2]
Inhibition of DNA Gyrase
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial DNA. This process is vital for DNA compaction and for creating a topology that is favorable for the initiation of replication and transcription. Temafloxacin binds to the complex of DNA gyrase and DNA, stabilizing the transient double-strand break that is an integral part of the enzyme's catalytic cycle. This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.
Inhibition of Topoisomerase IV
Topoisomerase IV, a paralog of DNA gyrase, is also a heterotetramer consisting of two ParC and two ParE subunits. Its primary role is in the decatenation of newly replicated daughter chromosomes, a critical step for proper chromosome segregation during cell division. Similar to its action on DNA gyrase, temafloxacin traps the topoisomerase IV-DNA cleavage complex, preventing the resealing of the DNA backbone and resulting in chromosome fragmentation.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Temafloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic. This document provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key quantitative chemical data. Visual diagrams are included to illustrate the synthetic workflow and its molecular mechanism of action, providing a valuable resource for researchers and professionals in the field of drug development.
Introduction
Temafloxacin, as a member of the fluoroquinolone class of antibiotics, exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic applications have included the treatment of lower respiratory tract, genitourinary, and skin infections.[3] The bactericidal action of temafloxacin is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[3][4] This guide delves into the core technical aspects of this compound, offering a detailed examination of its synthesis and chemical characteristics.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common pathway commences with ethyl 2,4-dichloro-5-fluorobenzoylacetate and proceeds through a series of key transformations including condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and finally, salt formation to yield the hydrochloride salt.[5] An alternative synthetic approach has also been described, which is characterized by the regiospecific displacement of the 4-fluoro group of 2,4,5-trifluoroacetophenone with 2-methylpiperazine to form a key intermediate.[6]
Below is a generalized workflow for the synthesis of this compound:
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones : Oriental Journal of Chemistry [orientjchem.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Temafloxacin | C21H18F3N3O3 | CID 60021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Process for Preparation of this compound [journal.ecust.edu.cn]
- 6. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Temafloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Temafloxacin is a fluoroquinolone antibacterial agent known for its broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens.[1][2] Developed by Abbott Laboratories, it was marketed under the brand name Omniflox before its withdrawal in 1992 due to severe adverse effects, including hemolytic anemia.[3] Despite its withdrawal, the study of its pharmacokinetic (PK) and pharmacodynamic (PD) properties offers valuable insights into the behavior of fluoroquinolones. This guide provides a detailed overview of temafloxacin's PK/PD profile, experimental methodologies, and mechanisms of action.
Pharmacokinetics
Temafloxacin exhibits pharmacokinetic properties that support once or twice-daily oral dosing, characterized by rapid gastrointestinal absorption and a relatively long elimination half-life.[2] Its pharmacokinetics are generally linear and reproducible.[4]
Absorption
Following oral administration, temafloxacin is well-absorbed, with a bioavailability reported to exceed 90%.[3][5] Peak plasma concentrations (Cmax) are typically reached within 1.25 to 3.5 hours (Tmax).[1]
Distribution
Temafloxacin demonstrates excellent penetration into a wide range of body tissues and fluids.[2][6] Concentrations in respiratory tissues, tonsils, prostate, bone, and blister fluid have been found to be similar to or greater than concurrent serum concentrations.[6] Preferential distribution occurs in muscle, liver, and kidney as opposed to adipose tissue, making lean body mass a key variable in its distribution volume.[7]
Metabolism
Metabolism is a minor route of elimination for temafloxacin. The drug is metabolized hepatically, with only about 5% of a dose being converted to conjugated and oxidative metabolites.[1][5]
Excretion
The primary route of elimination is through the kidneys, with approximately 57-60% of an administered dose being excreted unchanged in the urine.[1][5] Renal clearance (averaging 119-125 ml/min) is the dominant process, involving glomerular filtration and tubular secretion.[1][4] Non-renal clearance, which includes metabolism, biliary secretion (about 3%), and likely transintestinal elimination, accounts for approximately 60-80 ml/min.[5][6] The elimination half-life in individuals with normal renal function is approximately 7.7 to 8.4 hours.[1][3][4][7]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of temafloxacin hydrochloride derived from studies in healthy adult volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Temafloxacin [1]
| Dose (mg) | Cmax (µg/mL) (Mean ± SD) | Tmax (h) (Range) |
| 100 | 0.98 ± 0.26 | 1.25 - 3.5 |
| 200 | 1.61 ± 0.57 | 1.25 - 3.5 |
| 400 | 2.43 ± 0.56 | 1.25 - 3.5 |
| 600 | 3.87 ± 0.64 | 1.25 - 3.5 |
| 800 | 4.54 ± 1.03 | 1.25 - 3.5 |
| 1000 | 6.67 ± 0.74 | 1.25 - 3.5 |
Table 2: Multiple-Dose and Steady-State Pharmacokinetic Parameters [4][7]
| Parameter | Value (Mean) | Notes |
| Dosing Regimen | 100-800 mg every 12h for 7 days | Studied in healthy volunteers.[4] |
| Steady-State Cmax | Approx. 1.0 µg/mL per 100 mg dose | Proportional to dose.[4] |
| Steady-State Cmin | Approx. 0.5 µg/mL per 100 mg dose | Proportional to dose.[4] |
| Cmax (600mg q12h) | 6.2 ± 1.8 mg/L | At steady-state.[7] |
| Cmin (600mg q12h) | 3.3 ± 1.1 mg/L | At steady-state.[7] |
| Half-life (t½) | 8.4 h | Average across multiple doses.[4][7] |
| Total Apparent Clearance | 197 ml/min | Average across multiple doses.[4] |
| Renal Clearance | 119 ml/min | Average across multiple doses.[4] |
| Non-renal Clearance | 78 ml/min | Average across multiple doses.[4] |
Table 3: Pharmacokinetic Parameters in Renal Impairment (Single 400 mg Dose) [8][9]
| Creatinine Clearance (CLcr) | Half-life (t½) (h) (Mean ± SD) | Total Apparent Clearance (CLT/F) (ml/min) (Mean ± SD) |
| Normal (>80 ml/min) | 10.6 ± 2.4 | 169 ± 58 |
| < 10 ml/min | 24.6 ± 7.3 | 70 ± 27 |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. The following provides a generalized summary of the methodologies employed in human pharmacokinetic studies of temafloxacin.
Human Pharmacokinetic Studies
-
Study Design: The pharmacokinetic profile of temafloxacin was typically evaluated in healthy adult volunteers through single-dose and multiple-dose studies.[1][4] These were often randomized, placebo-controlled trials. Doses ranging from 100 mg to 1000 mg were administered orally.[1] Studies in subjects with varying degrees of renal impairment were also conducted to assess the impact on drug clearance.[8][9]
-
Sample Collection: Serial blood samples were collected at predetermined intervals post-administration to characterize the plasma concentration-time profile. Urine was also collected over specified periods to determine the extent of renal excretion of the parent drug and its metabolites.[1]
-
Analytical Method: While specific high-performance liquid chromatography (HPLC) parameters for temafloxacin analysis are not detailed in the provided abstracts, this technique is standard for quantifying fluoroquinolones in biological matrices.[10] A typical protocol would involve protein precipitation from plasma samples, followed by separation on a reverse-phase column and quantification using UV or fluorescence detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[10]
Pharmacodynamics
Mechanism of Action
The bactericidal effect of temafloxacin, like other fluoroquinolones, stems from its inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][11]
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. DNA gyrase is the primary target for fluoroquinolones in most Gram-negative bacteria.[3][11]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is critical for decatenation, the separation of interlinked daughter chromosomes following DNA replication. Topoisomerase IV is the preferential target in many Gram-positive bacteria.[3][11][12]
By binding to these enzymes, temafloxacin stabilizes the enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome, inhibiting DNA replication and triggering cell death.[3][11]
Antimicrobial Spectrum and Potency
Temafloxacin demonstrated a broad spectrum of activity, including against Streptococcus pneumoniae, Haemophilus influenzae, and various anaerobic bacteria.[2][13] Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 4: In Vitro Activity of Temafloxacin (MIC)
| Organism | MIC (µg/mL) | Notes |
| Methicillin-sensitive S. aureus | 0.10 | MIC for 70% of isolates.[13] |
| Streptococcus pneumoniae | 0.78 | [13] |
| Haemophilus influenzae | 0.05 | [13] |
| Branhamella catarrhalis | 0.05 | [13] |
| Pseudomonas aeruginosa | 6.25 | [13] |
| Susceptible Organisms | ≤ 2.0 | Tentative interpretive criteria for susceptibility.[14] |
| Resistant Organisms | > 4.0 | Tentative interpretive criteria for resistance.[14] |
Logical Relationships in Drug Disposition
The overall elimination of temafloxacin is a balance of renal and non-renal pathways, with renal clearance being the predominant route. This balance is critical, as impaired renal function significantly prolongs the drug's half-life, necessitating dose adjustments.[8]
Conclusion
This compound possesses a pharmacokinetic profile marked by high oral bioavailability, extensive tissue distribution, and a primary reliance on renal excretion for elimination. Its pharmacodynamic activity is potent, deriving from the dual inhibition of bacterial DNA gyrase and topoisomerase IV. While its clinical use was terminated, the data gathered on temafloxacin remains a valuable reference for understanding the clinical pharmacology of fluoroquinolones and serves as an important case study in post-marketing surveillance and drug safety.
References
- 1. Pharmacokinetics of temafloxacin in humans after single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of temafloxacin in humans after multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the pharmacokinetic profile of temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penetration of temafloxacin into body tissues and fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of temafloxacin after multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temafloxacin pharmacokinetics in subjects with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temafloxacin pharmacokinetics in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of temafloxacin on the pharmacokinetics of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Temafloxacin disk potency and tentative interpretive criteria for susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Temafloxacin Hydrochloride: A Technical Guide to its Antibacterial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temafloxacin, a fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the antibacterial properties of temafloxacin hydrochloride, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its evaluation. Quantitative data on its efficacy are presented in structured tables for comparative analysis. Furthermore, this document includes visual representations of its mechanism of action and standardized experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. Although withdrawn from the market due to adverse effects, the study of its potent antibacterial profile remains of interest for the development of new antimicrobial agents.[2][3]
Mechanism of Action
The bactericidal effect of this compound is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
In Gram-negative bacteria , the primary target for temafloxacin is DNA gyrase (also known as topoisomerase II).[2][4] By binding to the A subunit of this enzyme, temafloxacin prevents the supercoiling of bacterial DNA, a crucial step for fitting the long DNA molecule into the bacterial cell.
-
In Gram-positive bacteria , temafloxacin preferentially targets topoisomerase IV.[2][4] This enzyme is responsible for the separation of daughter DNA strands following replication. Inhibition of topoisomerase IV leads to an inability of the bacterial cell to divide properly.
The ultimate consequence of inhibiting these enzymes is the fragmentation of bacterial DNA, leading to rapid cell death.[2]
Caption: Mechanism of action of Temafloxacin in bacteria.
Antibacterial Spectrum
This compound demonstrates a broad antibacterial spectrum, encompassing a variety of clinically significant pathogens.
Gram-Positive Activity
Temafloxacin exhibits enhanced activity against Gram-positive cocci compared to some other fluoroquinolones like ciprofloxacin and ofloxacin.[5][6] It is effective against:
-
Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains)[5][6]
-
Streptococcus pneumoniae (including strains with reduced penicillin sensitivity)[5][6]
-
Streptococcus pyogenes [7]
-
Viridans streptococci [6]
-
Enterococcus faecalis [6]
-
Coagulase-negative staphylococci [6]
Gram-Negative Activity
Temafloxacin is also highly active against a wide array of Gram-negative bacteria.[8] Its spectrum includes:
-
Haemophilus influenzae [8]
-
Moraxella catarrhalis [8]
-
Neisseria gonorrhoeae (including penicillin- and tetracycline-resistant strains)[8][9]
-
Neisseria meningitidis [8]
-
Bordetella pertussis [8]
-
Legionella pneumophila [8]
-
Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae)[8]
-
Pseudomonas aeruginosa (though its activity is less potent than ciprofloxacin)[8][10]
-
Campylobacter species[8]
-
Vibrio species[8]
-
Aeromonas species[8]
-
Acinetobacter species[8]
Atypical and Anaerobic Bacteria
Temafloxacin has demonstrated in vitro activity against atypical pathogens and a range of anaerobic bacteria.
Quantitative Antibacterial Activity
The in vitro potency of temafloxacin is commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the MIC values for temafloxacin against a selection of bacterial species.
Table 1: In Vitro Activity of Temafloxacin against Gram-Positive Bacteria
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (Oxacillin-sensitive) | ≤0.12 | ≤0.12 |
| Staphylococcus aureus (Oxacillin-resistant) | ≤0.12 | ≤0.12 |
| Streptococcus pneumoniae | 0.5 | 0.76 |
| Enterococcus faecalis | 1.0 | - |
| Streptococci | 0.5-1.0 | - |
Data compiled from multiple sources.[5][11]
Table 2: In Vitro Activity of Temafloxacin against Gram-Negative Bacteria
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Haemophilus influenzae | - | ≤0.06 |
| Moraxella catarrhalis | - | ≤0.06 |
| Neisseria gonorrhoeae | - | ≤0.015 |
| Neisseria meningitidis | - | ≤0.06 |
| Bordetella pertussis | - | ≤0.06 |
| Legionella pneumophila | - | ≤0.06 |
| Enterobacteriaceae (Nalidixic acid-susceptible) | 0.06 | ≤0.5 |
| Pseudomonas aeruginosa | - | ~4.0 |
| Acinetobacter baumannii (Nalidixic acid-susceptible) | 0.06-0.12 | - |
Data compiled from multiple sources.[8][11]
Table 3: In Vitro Activity of Temafloxacin against Atypical and Anaerobic Bacteria
| Organism | MIC₉₀ (μg/mL) | MBC₉₀ (μg/mL) |
| Chlamydia trachomatis | 0.25 | 0.25 |
| Clostridium perfringens | 0.5 | - |
| Bacteroides fragilis | 2.0 | - |
Data compiled from multiple sources.[7][11]
Experimental Protocols
The following are detailed methodologies for determining the antibacterial activity of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
4.1.1. Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. Typically, a few colonies of the test organism from a fresh agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of temafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC determination by broth microdilution.
4.1.2. Agar Dilution Method
This method is an alternative for MIC determination and is particularly useful for testing multiple isolates against a single drug.
-
Preparation of Antimicrobial Agent: Prepare a series of this compound concentrations.
-
Media Preparation: Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton Agar (MHA) and pour into petri dishes. Allow the agar to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension (approximately 10⁴ CFU per spot).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of temafloxacin that inhibits the visible growth of the bacteria on the agar.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Perform MIC Test: First, determine the MIC using the broth microdilution method as described above.
-
Subculturing: From the wells of the microtiter plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable antibiotic-free agar medium.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of temafloxacin that results in no more than 0.1% of the original inoculum surviving.
Caption: Workflow for MBC determination.
Conclusion
This compound is a potent, broad-spectrum fluoroquinolone with excellent in vitro and in vivo activity against a multitude of Gram-positive and Gram-negative bacteria, as well as some atypical and anaerobic pathogens. Its mechanism of action through the dual inhibition of DNA gyrase and topoisomerase IV provides a robust bactericidal effect. The comprehensive data and standardized protocols presented in this guide offer a valuable resource for researchers and professionals in the field of antimicrobial drug discovery and development. While its clinical use was halted, the study of its antibacterial properties can inform the design of future generations of fluoroquinolones with improved safety profiles.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. qlaboratories.com [qlaboratories.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. microbe-investigations.com [microbe-investigations.com]
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Temafloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temafloxacin hydrochloride is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It was developed for the treatment of lower respiratory tract infections, genitourinary tract infections, and skin and skin-structure infections.[1] Despite its potent antimicrobial activity and favorable pharmacokinetic profile, temafloxacin was withdrawn from the market shortly after its introduction due to reports of serious adverse effects, including a hemolytic-uremic syndrome. This guide provides a comprehensive overview of the key in vitro and in vivo studies that characterized the pharmacological profile of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action
The bactericidal action of temafloxacin results from its interference with bacterial DNA synthesis.[2][3] Like other fluoroquinolones, temafloxacin targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3]
-
In Gram-negative bacteria , the primary target is DNA gyrase.[2][3] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, temafloxacin prevents the relaxation of positively supercoiled DNA that occurs during replication, leading to a cessation of these vital processes.
-
In Gram-positive bacteria , topoisomerase IV is the preferential target.[2][3] This enzyme is essential for the decatenation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by temafloxacin results in the inability of the replicated chromosomes to segregate into daughter cells, ultimately leading to cell death.[2][3]
The binding of temafloxacin to the enzyme-DNA complex stabilizes a transient state where the DNA is cleaved, preventing the subsequent resealing of the DNA strands. This leads to the accumulation of double-strand DNA breaks, which is a key step in the bactericidal activity of the drug.
In Vitro Studies
The in vitro activity of temafloxacin has been extensively evaluated against a wide range of bacterial pathogens. These studies were crucial in defining its antimicrobial spectrum and potency.
Data Presentation
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria (MIC90 in µg/mL)
| Organism | Temafloxacin | Ciprofloxacin | Ofloxacin |
| Staphylococcus aureus (Oxacillin-sensitive) | ≤0.12 | - | - |
| Staphylococcus aureus (Oxacillin-resistant) | ≤0.12 | - | - |
| Streptococcus pneumoniae | 0.76 | >0.12 | >0.12 |
| Streptococcus pyogenes | - | - | - |
| Viridans streptococci | - | - | - |
Data extracted from Mandell et al., 1991.[4]
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria (MIC90 in µg/mL)
| Organism | Temafloxacin | Ciprofloxacin | Ofloxacin |
| Haemophilus influenzae | ≤0.06 | - | - |
| Moraxella catarrhalis | ≤0.06 | - | - |
| Neisseria gonorrhoeae | ≤0.015 | - | - |
| Enterobacteriaceae | ≤0.5 | - | - |
| Pseudomonas aeruginosa | ~4.0 | ~0.5 | - |
| Chlamydia trachomatis | 0.25 | - | - |
Data extracted from a review by Neu, 1991.
Experimental Protocols
The minimum inhibitory concentrations (MICs) in the cited studies were primarily determined using standardized broth microdilution and agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
Agar Dilution Method
In Vivo Studies
In vivo studies in animal models are essential to evaluate the efficacy of an antimicrobial agent in a living system, taking into account its pharmacokinetic and pharmacodynamic properties.
Data Presentation
Table 3: Pharmacokinetic Parameters of Temafloxacin in Healthy Humans (Mean ± SD)
| Parameter | Single Oral Dose (100-1000 mg) | Multiple Oral Doses (600 mg q12h) |
| Cmax (µg/mL) | 0.98 ± 0.26 to 6.67 ± 0.74 | 6.2 ± 1.8 |
| Tmax (h) | 1.25 - 3.5 | - |
| Half-life (t½) (h) | 7.7 | 8.4 |
| Total Clearance (CL/F) (mL/min) | 223 | 184 (per 55kg lean body mass) |
| Renal Clearance (CLR) (mL/min) | 125 | - |
| Urinary Excretion (% of dose) | 57 ± 11 | - |
| Bioavailability (%) | >90 | - |
Data for single oral dose from Granneman et al., 1991. Data for multiple oral doses from Granneman et al., 1992.
Table 4: In Vivo Efficacy of Temafloxacin in a Murine Systemic Infection Model (ED50 in mg/kg, Oral Administration)
| Organism | Temafloxacin | Ciprofloxacin | Ofloxacin |
| Staphylococcus aureus | <8x more potent than Ciprofloxacin | - | 2-4x less active than Temafloxacin |
| Streptococcus pneumoniae | <8x more potent than Ciprofloxacin | - | 2-4x less active than Temafloxacin |
| Streptococcus pyogenes | <8x more potent than Ciprofloxacin | - | 2-4x less active than Temafloxacin |
| Haemophilus influenzae | 2x less active than Ciprofloxacin | - | As active as Temafloxacin |
Comparative potency data extracted from a study by Chin et al., 1991.
Experimental Protocols
Murine infection models, such as the systemic infection model, pneumonia model, and urinary tract infection model, have been utilized to assess the in vivo efficacy of temafloxacin.
Murine Systemic Infection Model
Conclusion
This compound demonstrated potent in vitro activity against a broad range of clinically relevant bacteria and exhibited favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. In vivo studies in animal models confirmed its efficacy in treating various types of infections. However, the post-marketing reports of severe adverse events led to its withdrawal, highlighting the critical importance of comprehensive safety and tolerability assessments in drug development. The data and methodologies presented in this guide serve as a detailed record of the preclinical and early clinical evaluation of temafloxacin and can provide valuable insights for the development and assessment of future antimicrobial agents.
References
The Structural Symphony of Activity: An In-depth Guide to Temafloxacin Hydrochloride's Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temafloxacin, a fluoroquinolone antibiotic, once marketed as Omniflox, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action, like other fluoroquinolones, stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair.[1][2] Despite its promising antimicrobial profile, temafloxacin was withdrawn from the market due to severe adverse effects. However, the study of its structure-activity relationship (SAR) remains a valuable endeavor for the rational design of safer and more effective antibacterial agents. This technical guide delves into the core principles of temafloxacin's SAR, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions.
Core Structure and Key Positions for Modification
The fundamental scaffold of temafloxacin, like other quinolones, consists of a bicyclic core with a carboxylic acid moiety at position 3 and a keto group at position 4.[3] Modifications at several key positions have been shown to significantly influence the antibacterial potency, spectrum, and pharmacokinetic properties of fluoroquinolones. For temafloxacin, the critical positions for SAR exploration are the N-1, C-7, and C-8 positions.
Structure-Activity Relationship Analysis
The antibacterial efficacy of temafloxacin and its analogs is intricately linked to the nature of the substituents at various positions on the quinolone ring.
The N-1 Substituent: The Anchor for Potency
The substituent at the N-1 position plays a crucial role in the overall potency of fluoroquinolones. In temafloxacin, this position is occupied by a 2,4-difluorophenyl group.
-
Aryl Substituents: The presence of an aryl group, particularly a fluorinated phenyl ring at N-1, is a common feature in potent fluoroquinolones. This group is believed to contribute to the binding affinity of the drug to the DNA gyrase-DNA complex.
-
Impact of Fluorination: The fluorine atoms on the phenyl ring can enhance antibacterial activity by increasing the lipophilicity of the molecule, which may improve cell penetration.
The C-7 Substituent: The Gateway to Spectrum and Potency
The C-7 position is arguably the most critical site for modulating the antibacterial spectrum and potency of fluoroquinolones. Temafloxacin possesses a 3-methylpiperazin-1-yl substituent at this position.
-
Piperazine Ring: The piperazine ring at C-7 is a hallmark of many potent fluoroquinolones, contributing significantly to their activity against Gram-negative bacteria.
-
Methylation of Piperazine: The methyl group at the 3-position of the piperazine ring in temafloxacin is a key modification. This substitution can enhance activity against certain Gram-positive bacteria.[4]
-
Stereochemistry at C-3 of Piperazine: Temafloxacin is a racemic mixture, with a chiral center at the C-3 position of the piperazine ring. Studies on the separated enantiomers of temafloxacin hydrochloride have shown that while there is no significant difference in their in vitro antibacterial activities, minor differences were observed in their in vivo activities.[5] This suggests that the stereochemistry at this position can influence the pharmacokinetic or pharmacodynamic properties of the molecule.
The C-6 Fluoro Group: A Potency Enhancer
Nearly all modern potent fluoroquinolones, including temafloxacin, possess a fluorine atom at the C-6 position. This substituent dramatically enhances the antibacterial activity by increasing the inhibition of DNA gyrase.
The C-8 Position: Modulating Activity and Properties
While temafloxacin itself does not have a substituent at the C-8 position (it is a hydrogen), this position is a key site for modification in other fluoroquinolones. A halogen (F or Cl) at the C-8 position can improve oral absorption and enhance activity against anaerobic bacteria.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of temafloxacin and its enantiomers against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity (MIC90, µg/mL) of Temafloxacin against Gram-Positive Bacteria
| Organism | Temafloxacin |
| Staphylococcus aureus (Oxacillin-sensitive) | <0.12 |
| Staphylococcus aureus (Oxacillin-resistant) | <0.12 |
| Streptococcus pneumoniae | 0.76 |
| Enterococci | 1 |
| Streptococci | 0.5-1 |
Data sourced from a multicenter study determining MICs by agar dilution.[6]
Table 2: In Vitro Antibacterial Activity (MIC90, µg/mL) of Temafloxacin against Gram-Negative Bacteria
| Organism | Temafloxacin | Ciprofloxacin |
| Haemophilus influenzae | ≤0.06 | - |
| Moraxella catarrhalis | ≤0.06 | - |
| Neisseria meningitidis | ≤0.06 | - |
| Bordetella pertussis | ≤0.06 | - |
| Legionella pneumophila | ≤0.06 | - |
| Neisseria gonorrhoeae | ≤0.015 | - |
| Enterobacteriaceae | ≤0.5 | - |
| Pseudomonas aeruginosa | 4 | 0.5 |
Data compiled from an overview of in vitro activity against Gram-negative bacteria.[7]
Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of Temafloxacin Enantiomers
| Organism | (+)-Temafloxacin | (-)-Temafloxacin |
| Staphylococcus aureus ATCC 6538P | 0.1 | 0.1 |
| Escherichia coli Juhl | 0.05 | 0.05 |
| Pseudomonas aeruginosa A5007 | 1.6 | 1.6 |
Data from a study on the synthesis and antibacterial activities of temafloxacin enantiomers.[5]
Experimental Protocols
The determination of in vitro antibacterial activity is crucial for establishing the SAR of new compounds. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh a suitable amount of the this compound analytical standard.
-
Dissolve the compound in a sterile solvent (e.g., water or dimethyl sulfoxide) to create a high-concentration stock solution.
-
Further dilute the stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.
2. Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB. This creates a range of concentrations to test.
-
The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
6. Quality Control:
-
Concurrently test standard quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) to ensure the validity of the test results.[8]
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is another reference method for MIC determination.
1. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a specific volume of each antimicrobial dilution to molten and cooled (45-50°C) Mueller-Hinton Agar.
-
Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
-
A control plate containing no antimicrobial agent is also prepared.
2. Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.
3. Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria. A faint haze or a single colony at the inoculation spot is disregarded.
5. Quality Control:
-
Include quality control strains in each run to validate the accuracy of the testing procedure.[8]
Visualizing the Structure-Activity Relationship
The following diagrams, generated using the DOT language, illustrate key aspects of the temafloxacin SAR.
Conclusion
The structure-activity relationship of this compound underscores the critical interplay between different structural motifs and antibacterial efficacy. The N-1 aryl substituent, the C-6 fluorine atom, and particularly the C-7 3-methylpiperazinyl group are key determinants of its potent and broad-spectrum activity. While temafloxacin's clinical use was halted due to safety concerns, the detailed understanding of its SAR provides a valuable blueprint for medicinal chemists. By leveraging this knowledge, future research can focus on designing novel fluoroquinolone derivatives that retain the potent antibacterial properties while minimizing the potential for adverse effects, ultimately leading to the development of safer and more effective treatments for bacterial infections.
References
- 1. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
In-depth Technical Guide: Temafloxacin Hydrochloride Enantiomers and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temafloxacin hydrochloride, a fluoroquinolone antibiotic, possesses a chiral center at the C3 position of its 3-methylpiperazinyl substituent, resulting in the existence of two enantiomers. This technical guide provides a comprehensive overview of the synthesis, separation, and comparative biological activities of the (+) and (-) enantiomers of temafloxacin. While in vitro antibacterial studies reveal negligible differences in potency between the enantiomers, in vivo evaluations demonstrate a minor stereoselectivity in their efficacy. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual workflows to support further research and development in the field of chiral antibiotics.
Introduction
Temafloxacin, chemically known as (±)-1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, is a broad-spectrum antibacterial agent.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription.[1] The presence of a chiral carbon in the piperazinyl moiety necessitates the investigation of the individual enantiomers, as stereochemistry can significantly influence pharmacological and toxicological profiles. This guide focuses on the distinct biological characteristics of the two enantiomers of temafloxacin.
Synthesis and Chiral Separation of Temafloxacin Enantiomers
The synthesis of racemic this compound is a multi-step process. The separate enantiomers are then obtained through chiral resolution.
Experimental Protocols
Synthesis of Racemic Temafloxacin:
A detailed synthesis protocol for racemic temafloxacin is described by Chu, D. T. W., et al. (1991) in the Journal of Medicinal Chemistry. The general procedure involves the condensation of a quinolone nucleus with a racemic 3-methylpiperazine side chain.
Chiral Separation of Enantiomers:
The resolution of the racemic mixture into its constituent enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC). A common approach involves the following steps:
-
Chiral Stationary Phase Selection: A chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is selected.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with an acidic or basic additive, is developed to achieve optimal separation.
-
Chromatographic Conditions:
-
Column: Chiralpak AD or similar polysaccharide-based chiral column.
-
Mobile Phase: A gradient or isocratic mixture of hexane, ethanol, and trifluoroacetic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
-
Fraction Collection: The separated enantiomeric peaks are collected, and the solvents are evaporated to yield the pure enantiomers.
Biological Activity of Temafloxacin Enantiomers
The antibacterial activity of the individual enantiomers of temafloxacin has been evaluated both in vitro and in vivo.
In Vitro Antibacterial Activity
Studies have shown that there is no significant difference in the in vitro antibacterial activities of the (+) and (-) enantiomers of temafloxacin.[1] This suggests that the binding interactions with the target enzymes, DNA gyrase and topoisomerase IV, are not stereospecific.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 10^5 CFU/mL).
-
Agar Plate Preparation: A series of agar plates containing twofold dilutions of each enantiomer are prepared.
-
Inoculation: The bacterial suspensions are inoculated onto the surface of the agar plates.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the enantiomer that completely inhibits visible bacterial growth.
Data Presentation: In Vitro Activity (MIC in µg/mL)
| Bacterial Strain | Racemic Temafloxacin | (+)-Temafloxacin | (-)-Temafloxacin |
| Staphylococcus aureus | Data not available | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | Data not available | Data not available | Data not available |
Note: Specific MIC values from the primary literature are not publicly available. The available information indicates no significant difference between the enantiomers.[1]
In Vivo Antibacterial Activity
In contrast to the in vitro results, a minor difference in the in vivo antibacterial activities of the temafloxacin enantiomers has been observed.[1] This suggests that stereoselectivity may play a role in the pharmacokinetic or pharmacodynamic properties of the drug in a complex biological system.
Experimental Protocol: Murine Systemic Infection Model
The in vivo efficacy is often evaluated using a murine systemic infection model.
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli).
-
Drug Administration: Graded doses of each enantiomer are administered orally or subcutaneously to different groups of infected mice at specific time points post-infection.
-
Observation: The survival of the mice is monitored over a period of 7 to 14 days.
-
ED50 Determination: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated for each enantiomer.
Data Presentation: In Vivo Activity (ED50 in mg/kg)
| Bacterial Strain | Route of Administration | Racemic Temafloxacin | (+)-Temafloxacin | (-)-Temafloxacin |
| Staphylococcus aureus | Oral | Data not available | Data not available | Data not available |
| Escherichia coli | Oral | Data not available | Data not available | Data not available |
Note: Specific ED50 values from the primary literature are not publicly available. The available information indicates a minor, though not fully quantified, difference between the enantiomers.[1]
Mechanism of Action and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of temafloxacin and a typical experimental workflow for the evaluation of its enantiomers.
Caption: Mechanism of action of Temafloxacin enantiomers.
Caption: Experimental workflow for enantiomer evaluation.
Conclusion
The enantiomers of this compound exhibit nearly identical in vitro antibacterial activity, indicating a lack of stereospecificity in their interaction with bacterial DNA gyrase and topoisomerase IV. However, the minor differences observed in in vivo efficacy warrant further investigation into the stereoselective pharmacokinetics and metabolism of these compounds. A comprehensive understanding of the distinct properties of each enantiomer is crucial for the development of safer and more effective chiral antibacterial agents. This guide provides a foundational framework for researchers and drug development professionals engaged in this area of study. Further research to obtain and publish detailed quantitative data on the biological activities of temafloxacin enantiomers would be of significant value to the scientific community.
References
The Fleeting Promise of a Potent Antibiotic: A Technical Guide to the Historical Context of Temafloxacin Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Temafloxacin hydrochloride, a fluoroquinolone antibiotic developed by Abbott Laboratories and marketed as Omniflox, represents a significant case study in post-marketing surveillance and drug-induced immunotoxicity. Approved by the U.S. Food and Drug Administration (FDA) in January 1992, it was voluntarily withdrawn from the market just months later, in June 1992.[1] This guide provides a detailed examination of the historical and scientific context of temafloxacin, including its antimicrobial profile, pharmacokinetic properties, clinical efficacy, and the severe, unforeseen adverse reactions that led to its rapid demise. It is intended to serve as a technical resource, offering insights into the drug's development, its potent activity, and the critical lessons learned from its failure.
Introduction: The Rise and Fall of a New Fluoroquinolone
The late 1980s and early 1990s saw the expansion of the fluoroquinolone class of antibiotics, which began with nalidixic acid in the 1960s. These agents were celebrated for their broad spectrum of activity and excellent oral bioavailability. Temafloxacin was developed as a new difluoroquinolone with a promising profile: potent activity against a wide range of Gram-positive and Gram-negative bacteria and favorable pharmacokinetics suitable for once or twice-daily dosing.[2][3]
It was indicated for the treatment of lower respiratory tract infections, genitourinary tract infections, and skin and soft tissue infections.[1] However, within four months of its market release, reports of severe adverse reactions emerged, including a distinct syndrome of hemolysis, renal dysfunction, and coagulopathy, which resulted in at least three deaths.[4] This led to the swift, voluntary withdrawal of the drug worldwide, making it a prominent example in the study of adverse drug reactions.[5]
Mechanism of Action
Like other fluoroquinolones, the bactericidal action of temafloxacin results from the inhibition of essential bacterial enzymes required for DNA replication and transcription.[6][7]
-
DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, this is the primary target. Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step for initiating DNA replication.
-
Topoisomerase IV: In Gram-positive bacteria, this is the preferential target. Inhibition of topoisomerase IV interferes with the separation of daughter DNA strands following replication.
Interference with these enzymes leads to strand breakage in the bacterial chromosome, inhibiting cell division and resulting in rapid cell death.[6][7]
Quantitative Data Summary
In Vitro Antimicrobial Activity
Temafloxacin demonstrated potent in vitro activity against a broad spectrum of pathogens. Its activity was particularly noted against key respiratory and Gram-positive pathogens, often exceeding that of contemporaries like ciprofloxacin.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (MSSA) | ≤0.12 | ≤0.12 | [8][9] |
| Staphylococcus aureus (MRSA) | ≤0.12 | ≤0.12 | [8][9] |
| Streptococcus pneumoniae | 0.76 | 0.76 | [9] |
| Enterococcus faecalis | 1 | - | [8] |
| Gram-Negative Aerobes | |||
| Haemophilus influenzae | ≤0.06 | ≤0.06 | [10] |
| Moraxella catarrhalis | ≤0.06 | ≤0.06 | [10] |
| Neisseria gonorrhoeae | ≤0.015 | ≤0.015 | [10] |
| Enterobacteriaceae | ≤0.5 | ≤1 | [3][10] |
| Pseudomonas aeruginosa | - | 4 | [10] |
| Chlamydia trachomatis | - | 0.25 | [10] |
| Table 1: Summary of Temafloxacin In Vitro Activity (MIC₅₀ and MIC₉₀) |
Pharmacokinetic Profile
Temafloxacin exhibited pharmacokinetic properties consistent with effective oral antibiotic therapy, including high bioavailability and a relatively long elimination half-life.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | >90% | [11] |
| Elimination Half-life (t½) | ~8 hours (normal renal function) | [11] |
| Peak Plasma Conc. (Cmax) - Single Dose | 0.98 µg/mL (100 mg) to 6.67 µg/mL (1000 mg) | [12] |
| Peak Plasma Conc. (Cmax) - Steady State | ~6.2 µg/mL (600 mg every 12h) | [13] |
| Total Apparent Clearance (CLT/F) | ~197 mL/min | [7] |
| Renal Clearance (CLR) | ~119 mL/min | [7] |
| Primary Route of Elimination | Renal (~60% of dose recovered unchanged in urine) | [11] |
| Table 2: Key Pharmacokinetic Parameters of Temafloxacin in Healthy Volunteers |
Clinical Efficacy and Adverse Events
Clinical trials demonstrated high efficacy rates for temafloxacin, comparable or superior to standard therapies of the time. However, post-marketing data revealed a concerning safety profile.
| Trial / Data Source | Temafloxacin Efficacy / Event Count | Comparator Efficacy / Note | Reference(s) |
| Lower Respiratory Tract Infections (vs. Ciprofloxacin) | 93.8% Clinical Success | 93.1% (Ciprofloxacin) | [14] |
| 99.5% Bacteriological Eradication | 92.5% (Ciprofloxacin) | [14] | |
| Lower Respiratory Tract Infections (vs. Ciprofloxacin) | 98% Clinical Success | 97% (Ciprofloxacin) | [7] |
| Post-Marketing Surveillance (June 1992) | 50 Serious Adverse Reaction Reports | Including hypoglycemia and anaphylaxis | [5] |
| 3 Deaths | Associated with severe reactions | [5] | |
| FDA Spontaneous Report Review | 95 Reports of Hemolysis | Defined as "Temafloxacin Syndrome" | [4] |
| 57% of hemolysis cases had renal dysfunction | 63% of those with renal dysfunction required dialysis | [4] | |
| Table 3: Summary of Clinical Efficacy and Post-Marketing Adverse Events |
Key Experimental Protocols
Protocol for In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) for temafloxacin were determined using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI), primarily the broth microdilution technique.
Objective: To determine the minimum concentration of temafloxacin required to inhibit the visible growth of a bacterial isolate.
Methodology (Broth Microdilution):
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours.[12] Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Dilution: Temafloxacin is prepared in a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton broth.[12] These dilutions are dispensed into the wells of a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic, sterility control without bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.[12]
-
MIC Determination: The MIC is read as the lowest concentration of temafloxacin that completely inhibits visible bacterial growth.
Protocol for a Representative Clinical Trial (Lower Respiratory Tract Infections)
The efficacy and safety of temafloxacin were evaluated in numerous clinical trials. The following is a representative protocol based on published studies.[7][14]
Objective: To compare the safety and efficacy of temafloxacin with a standard-of-care antibiotic (e.g., ciprofloxacin) for the treatment of bacterial lower respiratory tract infections (LRTI).
Study Design: Multicenter, randomized, double-blind controlled trial. Patient Population: Adult ambulatory patients with clinical and radiological signs of acute bacterial exacerbation of chronic bronchitis or community-acquired pneumonia. Inclusion Criteria:
-
Age ≥ 18 years.
-
Signs and symptoms of LRTI (e.g., cough, purulent sputum, fever).
-
Chest X-ray findings consistent with pneumonia or acute bronchitis.
-
Presence of a culturable pathogen from a pre-treatment sputum sample. Exclusion Criteria:
-
Known hypersensitivity to quinolones.
-
Severe renal or hepatic impairment.
-
Pregnancy or lactation.
-
Concomitant use of interacting medications (e.g., theophylline, though interaction was studied).[14]
Treatment Regimen:
-
Test Arm: Temafloxacin 600 mg, orally, once or twice daily for 7-14 days.
-
Control Arm: Ciprofloxacin 500 mg or 750 mg, orally, twice daily for 7-14 days.
Schedule of Assessments:
-
Screening/Baseline (Day 0): Medical history, physical exam, chest X-ray, sputum culture, baseline laboratory tests.
-
During Treatment (Day 2-5): Clinical evaluation of symptoms.
-
End of Treatment (1-3 days post-treatment): Clinical evaluation, bacteriological assessment (sputum culture), safety labs.
-
Follow-up (5-9 days post-treatment): Final clinical and bacteriological assessment to determine cure and eradication.
Endpoints:
-
Primary Efficacy: Clinical response at the follow-up visit, categorized as 'cure', 'improvement', or 'failure'.
-
Secondary Efficacy: Bacteriological response (eradication, presumed eradication, or persistence of the baseline pathogen).
-
Safety: Incidence and severity of adverse events.
Serological Investigation of Drug-Induced Immune Hemolytic Anemia (DIIHA)
The severe hemolysis observed with temafloxacin was investigated using serological methods to detect drug-dependent antibodies. The Direct Antiglobulin Test (DAT) is the cornerstone of this investigation.
Objective: To detect the presence of antibodies and/or complement bound to the patient's red blood cells (RBCs) in vivo, and to determine if their binding is dependent on the presence of temafloxacin.
Methodology (Direct Antiglobulin Test):
-
Sample Collection: A whole blood sample is collected from the patient in an EDTA tube.
-
RBC Washing: The patient's RBCs are washed thoroughly (3-4 times) with isotonic saline to remove all traces of unbound immunoglobulins from the plasma.
-
Incubation with AHG Reagent: The washed patient RBCs are incubated with anti-human globulin (AHG) reagent. AHG contains antibodies against human IgG and/or complement (C3d).
-
Agglutination Reading: The mixture is centrifuged and observed for agglutination. Agglutination constitutes a positive DAT, indicating that IgG and/or complement was bound to the RBCs in the patient's body.[15]
Methodology (Detecting Drug-Dependency with an Indirect Antiglobulin Test):
-
Sample Preparation: Patient's serum (containing potential antibodies) and normal, group O reagent RBCs are used.
-
Testing with Drug: The patient's serum is incubated with the reagent RBCs in the presence of a solution of temafloxacin.
-
Washing and AHG Addition: After incubation, the RBCs are washed to remove unbound antibodies and then AHG reagent is added.
-
Agglutination Reading: The mixture is centrifuged and observed for agglutination. A positive result in the presence of the drug (and negative without it) confirms the presence of drug-dependent antibodies responsible for the hemolysis.[16][17]
The "Temafloxacin Syndrome": A Unique Immunotoxicity
The adverse events that led to temafloxacin's withdrawal were not typical of the fluoroquinolone class at the time. A distinct constellation of symptoms, termed "Temafloxacin Syndrome," was identified from post-marketing reports.[4]
Key Features:
-
Immune Hemolytic Anemia: The central feature, characterized by a rapid drop in hemoglobin.
-
Renal Dysfunction: Frequently observed, with a significant portion of affected patients requiring dialysis.
-
Hepatic Dysfunction: Elevated liver enzymes were common.
-
Coagulopathy: Disruption of normal blood clotting.
-
Other Symptoms: Fever, chills, and jaundice often preceded the more severe complications.[4]
The proposed mechanism for this syndrome is an immune-mediated reaction, most likely involving the formation of immune complexes.[4] In this model, temafloxacin (or a metabolite) binds to proteins, forming a complex that the immune system recognizes as foreign. This triggers the production of antibodies (IgG or IgM). Upon re-exposure, these antibodies bind to the drug, forming immune complexes that can adsorb onto the surface of red blood cells, activate the complement cascade, and lead to rapid intravascular hemolysis and subsequent organ damage.[16]
Conclusion and Historical Perspective
The story of temafloxacin is a critical chapter in the history of antibiotic research and pharmacovigilance. The drug's development followed a logical path, demonstrating excellent in vitro activity and a favorable pharmacokinetic profile that translated into high clinical efficacy in pre-market trials. However, the pre-market clinical trial population was insufficient to detect the rare but catastrophic immune-mediated toxicity that emerged during widespread use.
The rapid identification of the "Temafloxacin Syndrome" and the manufacturer's swift voluntary withdrawal of the drug highlight the importance of robust post-marketing surveillance systems. For drug development professionals, temafloxacin serves as a powerful reminder that:
-
Immunotoxicity can be unpredictable and severe.
-
Structural similarities to other drugs known to cause immune reactions (e.g., quinine) should be carefully considered.
-
The true safety profile of a drug is only fully revealed after its introduction to a large and diverse patient population.
While temafloxacin's time on the market was brief, its legacy endures as a crucial lesson in drug safety, immunology, and the continuous challenge of balancing the benefits and risks of new therapeutic agents.
References
- 1. One center's experience: the serology and drugs associated with drug-induced immune hemolytic anemia--a new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 4. Variability of Findings in Drug-Induced Immune Haemolytic Anaemia: Experience over 20 Years in a Single Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtestsonline.org.uk [labtestsonline.org.uk]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. A double-blind study of once-daily temafloxacin in the treatment of bacterial lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of temafloxacin versus ciprofloxacin or amoxicillin for lower respiratory tract infections in smokers and the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. testing.com [testing.com]
- 12. Broth microdilution susceptibility testing. [bio-protocol.org]
- 13. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of temafloxacin versus ciprofloxacin in lower respiratory tract infections: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glossary: Direct Antiglobulin Test - Blood Bank Guy Glossary [bbguy.org]
- 16. Drug-induced immune hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application of Temafloxacin Hydrochloride in Microbiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Temafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] It exhibits bactericidal activity by interfering with the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication and transcription.[2][3][4] In gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in gram-positive organisms.[2] This interference leads to strand breakage of the bacterial chromosome, inhibiting DNA replication and transcription and ultimately resulting in bacterial cell death.[2]
It is important to note that temafloxacin was voluntarily withdrawn from the market in 1992 due to reports of severe adverse reactions, including fatalities.[3][5] These adverse effects included hemolytic anemia, kidney dysfunction, and allergic reactions.[3][5] Therefore, its use is strictly limited to in vitro research purposes.
Antimicrobial Spectrum
Temafloxacin has demonstrated in vitro activity against a wide range of gram-positive and gram-negative bacteria.[1] It has shown potent activity against respiratory pathogens and agents of sexually transmitted diseases.[6][7]
Data Presentation
The following tables summarize the in vitro activity of temafloxacin hydrochloride against various bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Temafloxacin Against Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Oxacillin-sensitive) | - | <0.12 |
| Staphylococcus aureus (Oxacillin-resistant) | - | <0.12 |
| Streptococcus pneumoniae | - | 0.76 |
| Streptococcus pneumoniae (Penicillin-decreased sensitivity) | - | - |
| Viridans streptococci | - | - |
| Enterococcus faecalis | - | - |
Data sourced from multiple studies comparing temafloxacin with other quinolones.[8][9][10] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity of Temafloxacin Against Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.06 | 0.06 |
| Pseudomonas aeruginosa | 1 | 1 |
| Haemophilus influenzae | - | ≤0.06 |
| Moraxella catarrhalis | - | ≤0.06 |
| Neisseria meningitidis | - | ≤0.06 |
| Bordetella pertussis | - | ≤0.06 |
| Legionella pneumophila | - | ≤0.06 |
| Neisseria gonorrhoeae | - | ≤0.015 |
| Chlamydia trachomatis | - | 0.25 |
| Enterobacteriaceae (various) | - | ≤0.5 |
| Campylobacter (various) | - | ≤0.5 |
| Vibrio (various) | - | ≤0.5 |
| Aeromonas (various) | - | ≤0.5 |
| Acinetobacter (various) | - | ≤0.5 |
Data compiled from various sources indicating the general inhibitory concentrations.[6][11][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Temafloxacin Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer) to create a high-concentration stock solution. Further dilute this stock to the desired starting concentration for the assay.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the temafloxacin solution in MHB. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.
-
Prepare Bacterial Inoculum: From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the temafloxacin dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only MHB (no bacteria, no antibiotic).
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of temafloxacin at which there is no visible growth.
Determination of Frequency of Resistance
This protocol is used to determine the frequency at which spontaneous resistance to temafloxacin occurs in a bacterial population.
Materials:
-
This compound
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial culture
-
Spectrophotometer
-
Sterile saline or PBS
-
Spreaders
Procedure:
-
Prepare Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight to reach the stationary phase.
-
Determine Viable Cell Count: Perform serial dilutions of the overnight culture in sterile saline or PBS and plate onto antibiotic-free agar plates to determine the total number of colony-forming units (CFU) per milliliter.
-
Prepare Selective Agar Plates: Prepare agar plates containing temafloxacin at concentrations that are multiples of the predetermined MIC (e.g., 4x MIC, 8x MIC, 16x MIC).
-
Inoculation: Plate a large, known number of bacteria (e.g., 10⁹ to 10¹⁰ CFU) from the overnight culture onto the temafloxacin-containing agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 24-48 hours, or until colonies appear.
-
Count Resistant Colonies: Count the number of colonies that grow on the selective plates. These represent the spontaneously resistant mutants.
-
Calculate Frequency of Resistance: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Frequency of Resistance = (Number of resistant colonies) / (Total number of CFU plated)
Mandatory Visualizations
Signaling Pathway of Temafloxacin Action
Caption: Mechanism of action of temafloxacin.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination.
Logical Relationship of Fluoroquinolone Resistance Mechanisms
Caption: Fluoroquinolone resistance mechanisms.
References
- 1. rsc.org [rsc.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. goldbio.com [goldbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. youtube.com [youtube.com]
- 8. woah.org [woah.org]
- 9. The in-vitro activity of temafloxacin, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro activity of temafloxacin for gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes: The Use of Temafloxacin Hydrochloride in Bacterial Culture Studies
For Research Use Only. Not for clinical or diagnostic use.
Introduction
Temafloxacin is a broad-spectrum fluoroquinolone antibiotic agent.[1][2] Like other quinolones, its bactericidal action stems from the inhibition of essential bacterial enzymes involved in DNA replication.[1][3] It demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4]
Crucial Safety Information: Temafloxacin was approved for clinical use in 1992 but was voluntarily withdrawn from the market worldwide shortly after its release.[3][5] The withdrawal was prompted by reports of severe adverse reactions in patients, including hemolytic anemia, renal and hepatic dysfunction, and, in some cases, death.[5][6] While these toxicities were observed in human subjects, researchers using temafloxacin for in vitro studies should handle the compound with appropriate laboratory safety precautions and be aware of its historical context.
These notes provide an overview of temafloxacin's mechanism, antibacterial spectrum, and detailed protocols for its application in a research laboratory setting.
Mechanism of Action
The bactericidal effect of temafloxacin is achieved by interfering with the activity of two critical bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[3][7] These enzymes are vital for bacterial DNA replication, transcription, and repair.[7]
-
In Gram-negative bacteria , the primary target is DNA gyrase.[1]
-
In Gram-positive bacteria , topoisomerase IV is the preferential target.[1]
Inhibition of these enzymes leads to breaks in the bacterial chromosome, preventing proper supercoiling and resealing, which ultimately inhibits DNA replication and transcription, leading to bacterial cell death.[1][3]
Antibacterial Spectrum and Potency
Temafloxacin has demonstrated a broad spectrum of activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for temafloxacin against various bacterial isolates as reported in the literature. MIC values are a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Temafloxacin Against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| Escherichia coli | =0.06 | =0.06 | <0.004 - 0.5 |
| Pseudomonas aeruginosa | 1.0 | 1.0 | 0.5 - 2 |
| Salmonella typhimurium | N/A | N/A | N/A |
| Proteus mirabilis | N/A | N/A | N/A |
| Enterobacteriaceae | N/A | N/A | ≤1.0 |
| Haemophilus spp. | ≤0.008 | N/A | ≤0.25 |
| Neisseria spp. | 0.008-0.032 | N/A | ≤0.25 |
Data compiled from multiple sources.[8][9]
Table 2: In Vitro Activity of Temafloxacin Against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (Methicillin-susceptible) | 0.125 | 0.125 | 0.06 - 0.25 |
| Staphylococcus aureus (Methicillin-resistant) | 8.0 | N/A | N/A |
| Streptococcus spp. | 0.5-1.0 | N/A | N/A |
| Enterococcus spp. | 1.0 | N/A | N/A |
Data compiled from multiple sources.[8]
Experimental Protocols
The following are standard protocols that can be adapted for the use of this compound in a laboratory setting.
This protocol outlines the process for determining the MIC of temafloxacin against a specific bacterial isolate using the broth microdilution method, following general CLSI guidelines.
Materials and Reagents:
-
This compound powder
-
Appropriate solvent (e.g., sterile deionized water, potentially with minimal NaOH to aid dissolution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in an appropriate solvent. Ensure complete dissolution. Filter-sterilize the stock solution.
-
Bacterial Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an agar plate incubated overnight.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the temafloxacin stock solution (appropriately diluted from the main stock) to the first well of each row to be tested.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth and bacteria, no drug) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of temafloxacin at which there is no visible growth (turbidity) in the well.
This assay assesses the rate of bactericidal activity of temafloxacin over time.
Materials and Reagents:
-
This compound stock solution
-
Bacterial isolate of interest
-
Appropriate broth medium (e.g., CAMHB, Tryptic Soy Broth)
-
Sterile flasks
-
Shaking incubator
-
Agar plates (drug-free)
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh broth and grow to early- or mid-logarithmic phase. Adjust the concentration to approximately 5 x 10⁵ CFU/mL.
-
Assay Setup:
-
Prepare several flasks containing the standardized bacterial culture.
-
Add temafloxacin to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include one flask as a growth control (no antibiotic).
-
-
Incubation and Sampling:
-
Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.
-
-
Viable Cell Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto drug-free agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Important Considerations for In Vitro Studies
-
Effect of pH and Media: The activity of some fluoroquinolones can be influenced by the pH of the culture medium. The MICs of temafloxacin have been shown to increase in urine at a pH of 6.5.[10] It is important to maintain consistent and physiologically relevant pH and media conditions in your experiments.
-
Serum Effect: The presence of serum can sometimes increase the MICs of fluoroquinolones due to protein binding.[10] If studying the effect of the drug in a matrix that mimics biological fluids, this factor should be considered.
-
Solubility: this compound has higher water solubility compared to some other quinolones of its generation, which can be an advantage for preparing stock solutions.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Temafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temafloxacin | C21H18F3N3O3 | CID 60021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Temafloxacin syndrome: review of 95 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro activity of temafloxacin, a new difluoro quinolone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative antibacterial activities of this compound (A-62254) and two reference fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Temafloxacin Hydrochloride in Preclinical Models
These application notes provide a comprehensive overview of the dosage and administration of temafloxacin hydrochloride in various preclinical models, designed for researchers, scientists, and drug development professionals. The following sections detail quantitative data from preclinical studies, experimental protocols for administration, and a visualization of the drug's mechanism of action.
Data Presentation: Quantitative Summary of Preclinical Dosage
The following tables summarize the dosages of this compound used in different preclinical studies, categorized by animal model and research area.
Table 1: Efficacy Studies in Rodent Infection Models
| Animal Model | Infection Model | Route of Administration | Dosage (mg/kg) | Dosing Regimen | Reference |
| Mouse | Murine Pyelonephritis | Oral | 6.25, 25, 100 | Single dose | [1] |
| Mouse | S. aureus, S. pneumoniae, S. pyogenes | Oral | Not specified | Not specified | [2] |
| Guinea Pig | L. pneumophila | Not specified | Not specified | Not specified | [2] |
| Gerbil | H. influenzae & S. pneumoniae Otitis Media | Not specified | Not specified | Not specified | [2] |
Table 2: Toxicology and Safety Studies
| Animal Model | Study Type | Route of Administration | Dosage (mg/kg) | Dosing Regimen | Key Findings | Reference |
| Long-tailed Macaque | Developmental Toxicity | Nasogastric Intubation | 25, 50, 100 | Daily (GD 20-50) | NOAEL: 50 mg/kg; Increased embryolethality at 100 mg/kg. | [3] |
| Mouse | Neurotoxicity (with Fenbufen) | Oral | 100 | Single dose | No convulsions observed. | [4] |
| Rat | Neurotoxicity (Locomotor Activity) | Oral | 30, 100, 300 | Single dose | No effect on locomotor activity. | [4] |
Table 3: Pharmacokinetic Studies
| Animal Model | Route of Administration | Dosage (mg/kg) | Dosing Regimen | Key Parameters Measured | Reference |
| Mouse | Oral or Subcutaneous | 100 | Single dose | Tissue and body fluid penetration | [1] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in preclinical research, based on established laboratory techniques.
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a solution or suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or as determined by solubility testing)
-
Sterile containers
-
Vortex mixer
-
Analytical balance
-
pH meter (optional)
Procedure:
-
Determine the appropriate vehicle. Based on the required concentration and the solubility of this compound, select a suitable vehicle. For suspension, a suspending agent like 0.5% methylcellulose is recommended. A study in healthy volunteers utilized a crushed tablet suspended in water for administration.[5]
-
Weigh the required amount of this compound using an analytical balance under a fume hood.
-
Prepare the vehicle. If using a suspending agent, prepare it according to standard laboratory procedures.
-
Add the this compound powder to the vehicle. Gradually add the powder to the vehicle while continuously mixing using a vortex mixer to ensure a homogenous suspension or complete dissolution.
-
Adjust pH if necessary. If required for stability or to minimize irritation, adjust the pH of the solution/suspension using appropriate buffers.
-
Store the preparation appropriately. Store the formulation as determined by its stability, typically at 2-8°C for short-term storage. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Oral Administration (Gavage) in Mice
This protocol details the procedure for administering this compound solution/suspension to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6]
-
Fill the syringe with the calculated volume of the temafloxacin formulation and attach the gavage needle.
-
Properly restrain the mouse. Grasp the mouse by the loose skin at the scruff of the neck to immobilize the head. The body of the mouse should be held securely.
-
Position the mouse. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle. Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administer the dose. Once the needle is in the correct position (approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation.
-
Withdraw the needle. Gently and smoothly withdraw the gavage needle.
-
Monitor the animal. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes post-administration.
Protocol 3: Subcutaneous Administration in Mice
This protocol outlines the procedure for subcutaneous injection of this compound in mice.
Materials:
-
Prepared sterile this compound formulation
-
Sterile syringe (1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the required injection volume.
-
Prepare the injection. Draw the calculated volume of the temafloxacin formulation into the sterile syringe.
-
Select the injection site. A common site for subcutaneous injection is the loose skin over the back, between the shoulder blades (interscapular region).
-
Prepare the injection site. Swab the injection site with 70% ethanol and allow it to dry.
-
Perform the injection.
-
Gently lift the skin at the injection site to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new site.
-
Slowly inject the solution. A small bleb will form under the skin.
-
-
Withdraw the needle. Remove the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Monitor the animal. Return the mouse to its cage and observe for any signs of discomfort or adverse reaction at the injection site.
Visualization of Mechanism of Action
The bactericidal action of temafloxacin results from its interference with the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription.[7] Inhibition of these enzymes leads to strand breaks in the bacterial chromosome, preventing supercoiling and resealing, which ultimately inhibits DNA replication and transcription, leading to bacterial cell death.[7]
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for oral gavage administration.
Caption: Experimental workflow for subcutaneous injection.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Temafloxacin | C21H18F3N3O3 | CID 60021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The relative bioavailability of temafloxacin administered through a nasogastric tube with and without enteral feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Temafloxacin Hydrochloride: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative analysis of temafloxacin hydrochloride in bulk drug substances and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed for researchers, scientists, and drug development professionals, focusing on accuracy, precision, and stability-indicating assays.
Introduction
Temafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Accurate and reliable analytical methods are crucial for its quantification in various matrices, ensuring quality control and regulatory compliance. HPLC is a powerful technique for the analysis of fluoroquinolones due to its high resolution and sensitivity.[2][3] This document details two primary HPLC methods: one for the determination of this compound in bulk and dosage forms and another for the analysis of its impurities.
Method 1: Assay of this compound in Bulk Drug and Dosage Forms
This method is suitable for the quantitative determination of this compound in bulk drug substance and various pharmaceutical formulations such as tablets and capsules.[4]
Chromatographic Conditions
A summary of the chromatographic conditions for the assay of this compound is presented in Table 1.
Table 1: Chromatographic Conditions for this compound Assay
| Parameter | Condition |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | To be determined from further optimization based on general fluoroquinolone methods (e.g., Acetonitrile and water with pH adjustment) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm[4] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade/Deionized)
-
Orthophosphoric Acid
-
Triethylamine
-
0.45 µm Membrane Filters
2.2.2. Standard Solution Preparation
-
Accurately weigh about 25 mg of this compound Reference Standard.
-
Transfer it into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution.
-
Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 20 µg/mL.[4]
2.2.3. Sample Solution Preparation (Tablets/Capsules)
-
Weigh and finely powder not fewer than 20 tablets or the contents of 20 capsules.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of temafloxacin.
-
Transfer to a 50 mL volumetric flask.
-
Add about 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a final concentration of approximately 20 µg/mL.
2.2.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the standard solution and record the chromatogram.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Method Validation Summary
The following table summarizes the typical validation parameters for this assay method.
Table 2: Method Validation Parameters for this compound Assay
| Parameter | Result |
| Linearity | Linear response up to at least 20 µg/mL[4] |
| Assay Precision (RSD) | ≤ 1.2% for bulk drug; 0.42% to 2.3% for formulations[4] |
| Drug Recovery | Quantitative from dosage forms[4] |
| Sensitivity | Approximately 50 ng/mL (2.5 ng on column)[4] |
Method 2: Determination of Minor Impurities in this compound
This stability-indicating method is designed for the separation and quantification of manufacturing impurities and degradation products of this compound.[5]
Chromatographic Conditions
The chromatographic conditions for the determination of impurities are detailed in Table 3. A gradient elution is employed to achieve optimal separation of all potential impurities.[5][6]
Table 3: Chromatographic Conditions for Impurity Profiling
| Parameter | Condition |
| Stationary Phase | Nucleosil C18, 5 µm[5] |
| Mobile Phase A | 0.02 M KH2PO4, pH adjusted to 2.4 with H3PO4[6] |
| Mobile Phase B | Acetonitrile[6] |
| Mobile Phase C | Tetrahydrofuran[6] |
| Gradient Elution | From 90:5:5 (A:B:C) to 35:5:60 (A:B:C) in 50 min, hold for 10 min, then re-equilibrate[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 325 nm[6] |
| Injection Volume | To be determined |
| Temperature | Ambient |
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound Bulk Drug
-
Known Impurity Standards (if available)
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Phosphoric Acid (H3PO4)
-
Acetonitrile (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Water (HPLC Grade/Deionized)
-
0.45 µm Membrane Filters
3.2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a solution of this compound and known impurities in the mobile phase at a concentration that represents the expected impurity levels (e.g., 0.05% to 2.5% of the drug concentration).[5]
-
Sample Solution: Accurately weigh and dissolve the this compound bulk drug in the initial mobile phase to obtain a high concentration solution (e.g., 2 mg/mL).
3.2.3. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solution to verify system suitability, including resolution between peaks.
-
Inject the sample solution and run the gradient program.
-
Identify and quantify impurities based on their retention times relative to the main peak and by comparison with the impurity standards, if available.
Method Validation Summary
The performance of the impurity method is summarized in Table 4.
Table 4: Method Validation Parameters for Impurity Profiling
| Parameter | Result |
| Linearity | Linear for individual impurities up to ~50 µg/mL (2.5% of drug concentration)[5] |
| Quantitation Limit | Approximately 0.05% level[5] |
| Precision (RSD) | 4.7% to 29% for typical bulk drug lots[5] |
Visualizations
Experimental Workflow for HPLC Analysis
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: General workflow for HPLC analysis of temafloxacin HCl.
Logical Relationship for Method Selection
The choice between the assay and impurity profiling methods depends on the analytical objective.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion
The HPLC methods described provide robust and reliable approaches for the quality control of this compound. The assay method is suitable for determining the potency of the drug in bulk and formulated products, while the impurity profiling method is essential for monitoring the purity and stability of the active pharmaceutical ingredient. Proper validation of these methods in the user's laboratory is necessary to ensure accurate and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.depauw.edu [scholarship.depauw.edu]
- 4. Determination of temafloxacin, sarafloxacin, and difloxacin in bulk drug and dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of minor impurities in this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of minor impurities in this compound by HPLC [chromaappdb.mn-net.com]
Application Notes and Protocols for Temafloxacin Hydrochloride in Skin and Soft Tissue Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the use of temafloxacin hydrochloride in clinical studies for the treatment of skin and soft tissue infections (SSTIs). It is important to note that temafloxacin was withdrawn from the market in 1992 due to severe adverse effects, including hemolytic anemia and allergic reactions, which in some cases were fatal.[1][2] Therefore, this information is intended for historical and research purposes only and not for the promotion of clinical use.
Introduction
Temafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[3] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription, ultimately leading to bacterial cell death.[1][4] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive organisms.[1] Temafloxacin demonstrated excellent bioavailability of over 90% and good penetration into various body tissues and fluids, including skin and soft tissues.[2][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials of this compound for skin and soft tissue infections.
Table 1: Efficacy of Temafloxacin in Skin and Soft Tissue Infections [7][8]
| Study | Treatment Group (Dosage) | Comparator Group (Dosage) | Clinical Success Rate (Cure + Improvement) | Bacteriological Eradication Rate |
| Multicenter, Randomized, Double-Blind[7] | Temafloxacin (600 mg twice daily) | Ciprofloxacin (750 mg twice daily) | 96% | 95% |
| Multicenter, Randomized, Double-Blind[8] | Temafloxacin (600 mg twice daily) | Cefadroxil (500 mg twice daily) | >95% | 91% |
Table 2: Bacteriological Eradication Rates for Specific Pathogens [8]
| Pathogen | Temafloxacin Eradication Rate | Cefadroxil Eradication Rate | p-value |
| Staphylococcus epidermidis | 100% | 81% | 0.032 |
Table 3: Pharmacokinetic Properties of Temafloxacin [2][6][9][10]
| Parameter | Value |
| Bioavailability | >90%[2][6] |
| Elimination Half-Life | Approximately 8 hours in patients with normal renal function[2][6] |
| Peak Serum Concentration (600 mg BID) | ~6 mg/L[6] |
| Tissue Penetration (Blister Fluid) | 104.5% of plasma concentration[9] |
| Excretion | ~60% unchanged in urine[2][6] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited clinical trials.
Protocol 1: Randomized, Double-Blind, Comparative Clinical Trial for SSTIs[7][8]
1. Study Design:
- A multicenter, randomized, double-blind, comparative study design is employed.
- Patients are randomly assigned to receive either temafloxacin or a comparator antibiotic (e.g., ciprofloxacin or cefadroxil).
2. Patient Population:
- Inclusion criteria: Adults (typically 18 years or older) with a clinical diagnosis of a mild to moderately severe bacterial skin or skin structure infection.[8][11] Common diagnoses include abscesses, cellulitis, and superficial skin infections.[7][8]
- Exclusion criteria: Known hypersensitivity to fluoroquinolones, pregnancy or lactation, severe renal or hepatic impairment, and recent use of other systemic antibiotics.[11]
3. Treatment Regimen:
- Temafloxacin group: 600 mg administered orally twice daily.[7][8]
- Comparator group: Dosing as per standard of care (e.g., ciprofloxacin 750 mg twice daily or cefadroxil 500 mg twice daily).[7][8]
- Duration of therapy: Typically 7 to 28 days, depending on the severity and type of infection.[7]
4. Data Collection and Assessments:
- Baseline:
- Obtain patient demographics and medical history.
- Conduct a physical examination, including a dermatologic assessment of the infection site.
- Collect specimens from the infected lesion for bacterial culture and susceptibility testing.[8]
- During Treatment:
- Monitor for clinical signs of improvement or worsening of the infection.
- Record any adverse events.
- Post-Treatment Follow-up:
- Conduct a dermatologic assessment within 48 hours of completing therapy and again 5-9 days post-treatment.[8]
- Clinical response is categorized as "cure," "improvement," or "failure."
- Bacteriological response is determined by repeat culture of the initial lesion site, if possible.
5. Endpoints:
- Primary: Clinical success rate, defined as the percentage of patients with cure or improvement.
- Secondary: Bacteriological eradication rate, defined as the percentage of patients with eradication of the baseline pathogen.
- Safety: Incidence and severity of adverse events.
Visualizations
Mechanism of Action of Temafloxacin
Caption: Mechanism of action of Temafloxacin in bacterial cells.
General Workflow of a Clinical Trial for SSTIs
Caption: General workflow of a randomized controlled trial for SSTIs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Temafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penetration of temafloxacin into body tissues and fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the pharmacokinetic profile of temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic antimicrobial therapy in skin and skin structure infections: comparison of temafloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind randomized study of oral temafloxacin and cefadroxil in patients with mild to moderately severe bacterial skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in-vitro activity, pharmacokinetics and tissue penetration of temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of temafloxacin after multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Temafloxacin Hydrochloride Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with temafloxacin hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of temafloxacin?
Temafloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[1][2] By inhibiting these enzymes, temafloxacin prevents the relaxation of supercoiled DNA and the separation of replicated DNA, leading to strand breaks and ultimately, bacterial cell death.
Q2: What are the primary mechanisms of bacterial resistance to temafloxacin?
The most common mechanisms of resistance to temafloxacin and other fluoroquinolones are:
-
Target-site mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the primary cause of resistance. These mutations alter the enzyme structure, reducing the binding affinity of temafloxacin.
-
Efflux pump overexpression: Bacteria can actively transport temafloxacin out of the cell using efflux pumps, preventing the antibiotic from reaching its intracellular targets. The AcrAB-TolC efflux pump is a major contributor to this in many Gram-negative bacteria.
-
Plasmid-mediated quinolone resistance (PMQR): The acquisition of resistance genes on plasmids can also contribute to reduced susceptibility, although this often results in lower levels of resistance compared to target-site mutations.
Q3: How can I determine if my bacterial strain is resistant to temafloxacin?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) of temafloxacin for your strain. This can be done using broth microdilution or agar dilution methods. The resulting MIC value is then compared to established breakpoints to classify the strain as susceptible, intermediate, or resistant.
Q4: Can resistance to temafloxacin be overcome?
Yes, several strategies can be employed to overcome temafloxacin resistance:
-
Combination therapy: Using temafloxacin in combination with other antibiotics can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.
-
Efflux pump inhibitors (EPIs): Compounds that block the activity of efflux pumps can restore the susceptibility of resistant bacteria to temafloxacin by increasing its intracellular concentration.
-
Development of novel analogs: While temafloxacin itself is no longer in clinical use, research into new fluoroquinolone derivatives with improved activity against resistant strains is ongoing.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent inoculum density. | Ensure a standardized inoculum is prepared to a 0.5 McFarland standard for each experiment. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Contamination of the bacterial culture. | Streak the culture on an appropriate agar plate to check for purity before starting the experiment. | |
| MIC values are consistently higher or lower than expected | Incorrect antibiotic concentration. | Prepare fresh stock solutions of temafloxacin and verify the concentration. |
| Improper incubation conditions (temperature, time, atmosphere). | Ensure incubators are calibrated and that the correct incubation parameters for the specific bacterial species are used. | |
| Issues with the growth medium (e.g., incorrect pH, presence of interfering substances). | Use fresh, properly prepared Mueller-Hinton broth or agar. |
Troubleshooting PCR for gyrA and parC Sequencing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR product (no band on gel) | Insufficient or poor-quality DNA template. | Re-extract genomic DNA and ensure a 260/280 ratio of ~1.8. |
| Incorrect annealing temperature. | Perform a gradient PCR to determine the optimal annealing temperature for your primers. | |
| Missing or degraded PCR reagents. | Use fresh aliquots of primers, dNTPs, polymerase, and buffer. | |
| Faint PCR product (weak band on gel) | Suboptimal PCR conditions. | Increase the number of PCR cycles (up to 35-40). Increase the amount of template DNA. |
| Presence of PCR inhibitors in the DNA template. | Dilute the DNA template (e.g., 1:10, 1:100) to reduce the concentration of inhibitors. | |
| Non-specific bands or smearing on gel | Annealing temperature is too low. | Increase the annealing temperature in 2°C increments. |
| High primer concentration. | Reduce the primer concentration in the PCR reaction. | |
| Contamination with other DNA. | Use filter tips and maintain a sterile workspace. |
Data Presentation
The following tables summarize quantitative data on the impact of common resistance mechanisms on fluoroquinolone MICs. Note: As temafloxacin-specific data is limited due to its withdrawal from the market, data for ciprofloxacin, a structurally similar fluoroquinolone, is provided as an illustrative example.
Table 1: Impact of gyrA and parC Mutations on Fluoroquinolone MICs in E. coli
| Genotype | Amino Acid Substitution(s) | Ciprofloxacin MIC (µg/mL) | Fold Increase in MIC |
| Wild-type | None | 0.015 | - |
| Single gyrA mutant | GyrA: Ser83→Leu | 0.25 | 16.7 |
| Single parC mutant | ParC: Ser80→Ile | 0.03 | 2 |
| Double mutant | GyrA: Ser83→Leu, ParC: Ser80→Ile | 2 | 133.3 |
| Triple mutant | GyrA: Ser83→Leu, Asp87→Asn; ParC: Ser80→Ile | 32 | 2133.3 |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Fluoroquinolone MICs
| Bacterial Strain | Antibiotic | MIC without EPI (µg/mL) | MIC with EPI (PAβN, 20 µg/mL) | Fold Reduction in MIC |
| P. aeruginosa (MexAB-OprM overexpressing) | Levofloxacin | 16 | 1 | 16 |
| E. coli (AcrAB-TolC overexpressing) | Ciprofloxacin | 8 | 0.5 | 16 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Methodology:
-
Prepare Antibiotic Dilutions:
-
Perform serial twofold dilutions of the temafloxacin stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Prepare Inoculum:
-
From a fresh culture, suspend several colonies in saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of temafloxacin at which there is no visible growth.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Stock solutions of temafloxacin and a second antimicrobial agent (e.g., an efflux pump inhibitor)
-
CAMHB
-
Standardized bacterial inoculum (as prepared for MIC testing)
Methodology:
-
Plate Setup:
-
Along the x-axis, prepare serial twofold dilutions of temafloxacin.
-
Along the y-axis, prepare serial twofold dilutions of the second agent.
-
The final plate will contain a grid of concentrations, with each well having a unique combination of the two agents.
-
Include rows and columns with each agent alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the standardized bacterial suspension and incubate as described for the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
This is a qualitative method to screen for efflux pump overexpression.
Materials:
-
Trypticase Soy Agar (TSA) plates
-
Ethidium bromide (EtBr)
-
Bacterial cultures
-
UV transilluminator
Methodology:
-
Prepare Plates:
-
Prepare TSA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).
-
-
Inoculation:
-
Divide the plate into sections like a cartwheel.
-
Streak the test strains and a known wild-type (low efflux) control strain from the center to the edge of the plate.
-
-
Incubation:
-
Incubate the plates overnight at 37°C.
-
-
Visualization:
-
Examine the plates under a UV transilluminator.
-
Strains with high efflux activity will appear less fluorescent at higher EtBr concentrations compared to the wild-type control, as they are able to pump the EtBr out of the cells.
-
Visualizations
Signaling Pathway: Regulation of the AcrAB-TolC Efflux Pump
Caption: Regulation of the AcrAB-TolC efflux pump by global regulators in response to cellular stress.
Experimental Workflow: Identifying Resistance Mechanisms
Caption: Workflow for the experimental identification of temafloxacin resistance mechanisms.
References
Technical Support Center: Optimizing Temafloxacin Hydrochloride Dosage for In Vivo Experiments
Disclaimer: Temafloxacin hydrochloride was withdrawn from the market in 1992 due to severe adverse effects in humans, including fatal hemolytic anemia. Extreme caution should be exercised when using this compound for in vivo research. Close monitoring for signs of toxicity is imperative.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Temafloxacin is a fluoroquinolone antibiotic. Its bactericidal action results from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, temafloxacin disrupts bacterial DNA synthesis, leading to cell death.
Q2: What are the known severe adverse effects of this compound in vivo?
A2: In humans, temafloxacin was associated with a high incidence of serious adverse effects, collectively known as "temafloxacin syndrome." This syndrome includes immune-mediated hemolytic anemia, acute renal failure, coagulopathy, and hepatic dysfunction.[1] These toxicities are critical considerations for any in vivo animal studies.
Q3: What are the general recommendations for starting doses in animal models?
A3: Due to the withdrawal of temafloxacin from the market, extensive preclinical dosage data in various animal models is limited. However, based on available literature, the following dosages have been reported. It is crucial to start with low doses and perform dose-ranging studies to establish a safe and effective dose for your specific model and experimental conditions.
Quantitative Data Summary
The following tables summarize reported in vivo dosages and pharmacokinetic parameters for this compound.
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Infection/Indication | Dosage Range | Route of Administration | Reference |
| Mouse (CF-1) | Pyelonephritis | 6.25, 25, 100 mg/kg | Oral (single dose) | [2] |
| Mouse | Neurotoxicity Assessment | 30, 100, 300 mg/kg | Oral | |
| Rat | Intra-abdominal Abscess | 12 mg/dose | Not specified | [3][4][5] |
Table 2: Pharmacokinetic Parameters of Temafloxacin (Human Data)
| Parameter | Value | Reference |
| Bioavailability | >90% | [6] |
| Half-life | ~8 hours | [6] |
| Metabolism | Hepatic | [6] |
Experimental Protocols
1. Murine Pyelonephritis Model for Efficacy Studies
This protocol is a general guideline and should be adapted based on the specific pathogen and research question.
-
Animal Model: Female mice (e.g., C3H/HeJ, BALB/c), 6-8 weeks old.
-
Infection Induction:
-
Anesthetize mice.
-
Introduce a specific uropathogenic E. coli (UPEC) strain (e.g., 10^8 CFU in 50 µL PBS) into the bladder via transurethral catheterization.
-
-
This compound Preparation and Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose). The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administer the prepared solution orally (e.g., via gavage) at the predetermined dosages. A typical dosing schedule might be once or twice daily for 3-7 days, starting 24 hours post-infection.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the kidneys and bladder.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar plates (e.g., MacConkey agar) to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial loads in the treated groups to the vehicle control group to assess the efficacy of temafloxacin.
-
2. Rat Intra-abdominal Abscess Model for Efficacy Studies
This model simulates a polymicrobial intra-abdominal infection.
-
Animal Model: Male Wistar or Sprague-Dawley rats, 200-250g.
-
Induction of Abscess:
-
Prepare an inoculum containing a known concentration of Bacteroides fragilis and Escherichia coli mixed with a sterile carrier like cecal content or barium sulfate in gelatin capsules.[7][8]
-
Anesthetize the rats.
-
Make a small midline laparotomy incision.
-
Implant the gelatin capsule into the peritoneal cavity.[7][8]
-
Close the incision in layers.
-
-
This compound Administration:
-
Begin treatment 4-6 hours after implantation.
-
Administer this compound at the desired dosage. The route of administration (e.g., subcutaneous, oral) should be consistent.
-
Continue treatment for a specified duration (e.g., 7-10 days).
-
-
Efficacy Assessment:
-
Monitor animals daily for clinical signs of infection.
-
At the end of the study, euthanize the rats.
-
Perform a laparotomy and score the extent of abscess formation.
-
Collect abscess material for quantitative bacteriology to determine the reduction in bacterial counts.
-
3. General Toxicology Study Design
A basic protocol to assess the potential toxicity of this compound in rodents.
-
Animal Model: Use two species, typically rats and mice.[9]
-
Dose Selection: Based on preliminary dose-range finding studies, select at least three dose levels (low, medium, and high) and a vehicle control group.[9]
-
Administration: Administer this compound daily for a predetermined period (e.g., 14 or 28 days) via the intended clinical route (e.g., oral gavage).
-
Monitoring and Endpoints:
-
Clinical Observations: Observe animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and activity.
-
Body Weight: Record body weights at least twice weekly.
-
Hematology: At the end of the study, collect blood for a complete blood count (CBC) with a focus on red blood cell parameters (hemoglobin, hematocrit, red blood cell count), white blood cell count, and platelet count.
-
Clinical Chemistry: Analyze serum for markers of liver function (ALT, AST, ALP) and kidney function (BUN, creatinine).
-
Urinalysis: Collect urine to analyze for proteinuria, hematuria, and other abnormalities.
-
Gross Pathology and Histopathology: At necropsy, examine all organs for gross abnormalities. Collect major organs for histopathological examination, paying close attention to the kidneys, liver, and spleen.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Hemolysis (Reddish urine, pale mucous membranes, decreased hematocrit) | Immune-mediated hemolytic anemia induced by temafloxacin. | - Immediately cease administration of temafloxacin.- Monitor hematocrit and hemoglobin levels closely.- Consider supportive care as advised by a veterinarian.- For future experiments, use a lower dose or a different fluoroquinolone with a better safety profile. |
| Signs of Renal Toxicity (Increased BUN/creatinine, abnormal urinalysis) | Drug-induced nephrotoxicity. | - Stop the treatment.- Ensure animals have adequate hydration.- Evaluate kidney histology for signs of damage.- Reduce the dose in subsequent experiments. |
| Unexpected Mortality | Severe toxicity (e.g., fulminant hemolysis, renal failure). | - Perform a thorough necropsy to determine the cause of death.- Re-evaluate the dosage regimen; a significant dose reduction is necessary.- Ensure the drug formulation is correct and properly administered. |
| Lack of Efficacy | - Inadequate dosage.- Bacterial resistance.- Poor bioavailability in the chosen animal model. | - Increase the dose, ensuring it remains below toxic levels.- Confirm the susceptibility of the bacterial strain to temafloxacin using MIC testing.- Consider a different route of administration or a different antibiotic. |
Signaling Pathways and Experimental Workflows
Mechanism of Temafloxacin Action
Caption: Mechanism of bactericidal action of this compound.
Proposed Mechanism of Temafloxacin-Induced Immune Hemolytic Anemia
Caption: Hypothesized pathway of temafloxacin-induced immune hemolytic anemia.[4][10]
General Workflow for In Vivo Efficacy and Toxicology Screening
Caption: A general workflow for preclinical in vivo assessment of temafloxacin.
References
- 1. Autoimmune hemolytic anemia - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Drug-induced immune hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse reactions and interactions of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. sofislife.com [sofislife.com]
- 8. Experimental Intra-Abdominal Abscesses in Rats: Development of an Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Drug-Induced Hemolytic Anemia (Chapter 13) - Anemia [cambridge.org]
Technical Support Center: Temafloxacin Hydrochloride Solubility and Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with temafloxacin hydrochloride. The focus is on improving its solubility for various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound and their corresponding solubilities?
A1: this compound has limited aqueous solubility. The table below summarizes its solubility in different solvents based on available data.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≤2 mg/mL | [1] |
| Dimethylformamide (DMF) | 5 mg/mL | [1] |
| Water (Predicted) | 0.0144 mg/mL | [2] |
| 0.1 N Sodium Hydroxide (NaOH) | Sufficient for in vitro testing dilutions | [3] |
Q2: I am having trouble dissolving this compound in aqueous solutions for my experiments. What are the recommended methods to improve its solubility?
A2: Due to its low water solubility, direct dissolution in aqueous buffers at neutral pH is often challenging. Here are some effective methods to enhance the solubility of this compound:
-
pH Adjustment: this compound, like many fluoroquinolones, exhibits pH-dependent solubility. Its solubility is generally higher in acidic or basic conditions compared to neutral pH. For many in vitro antibacterial assays, dissolving the compound in a small amount of 0.1 N NaOH before diluting it with the desired buffer or medium is a common practice.[3]
-
Use of Co-solvents: Organic co-solvents can significantly improve the solubility of poorly soluble compounds. For this compound, preparing a concentrated stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is a standard procedure, especially for cell-based assays.[1]
-
Use of Surfactants: Although less common for routine lab experiments, surfactants can be used to increase the solubility of hydrophobic drugs by forming micelles.
Q3: What is the primary mechanism of action of temafloxacin?
A3: The primary bactericidal action of temafloxacin results from its interference with bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, temafloxacin leads to breaks in the bacterial chromosome, ultimately causing bacterial cell death.[4]
Q4: Are there any known effects of temafloxacin on mammalian cell signaling pathways?
A4: Yes, beyond its antibacterial activity, temafloxacin and other fluoroquinolones have been shown to possess immunomodulatory effects on mammalian cells.[1][7] These effects can include the inhibition of Toll-like receptor (TLR) and Extracellular signal-regulated kinase (ERK) signaling pathways, as well as the modulation of phosphodiesterase activity, which in turn affects cyclic AMP (cAMP) and Protein Kinase A (PKA) levels, and can lead to the inhibition of transcription factors like NF-κB.[1][7] Temafloxacin has also been observed to increase interleukin-2 production in stimulated lymphocyte cultures.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
-
Problem: After diluting the DMSO stock solution of this compound into the cell culture medium, a precipitate is observed.
-
Cause: This is likely due to the low aqueous solubility of the compound. The final concentration of this compound in the medium may have exceeded its solubility limit, or the final concentration of DMSO is too low to keep it in solution.
-
Solution:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[9][10] However, for some poorly soluble compounds, a slightly higher but still non-toxic concentration of DMSO might be necessary.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the cell culture medium. This can help prevent rapid precipitation.[9]
-
Pre-warm the Medium: Adding the drug to pre-warmed culture medium (37°C) can sometimes improve solubility.
-
Serum in Medium: If your experiment allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds through protein binding.[10]
-
Issue 2: Inconsistent Results in Antimicrobial Susceptibility Testing (e.g., MIC assays)
-
Problem: Minimum Inhibitory Concentration (MIC) values for this compound vary significantly between experiments.
-
Cause: Inconsistent drug concentration due to incomplete dissolution or degradation of the compound can lead to variable results. The pH of the testing medium can also influence the activity of some antibiotics.
-
Solution:
-
Ensure Complete Dissolution: When preparing your stock solution, especially if using 0.1 N NaOH, ensure the powder is completely dissolved before making further dilutions. Gentle warming or vortexing can aid this process.
-
Freshly Prepare Solutions: Whenever possible, prepare fresh working solutions of this compound for each experiment to avoid potential degradation over time, especially in aqueous solutions.
-
pH Control: Be aware that the pH of your broth or agar can affect the activity of fluoroquinolones. Ensure your media is buffered and the pH is consistent across all experiments.
-
Standardized Inoculum: Ensure the bacterial inoculum size is consistent for each MIC determination, as this can significantly impact the results.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture Assays
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM or 1 mg/mL), calculate the required mass of this compound powder.
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the required volume of sterile DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
Protocol 2: Preparation of this compound for Minimum Inhibitory Concentration (MIC) Testing
-
Materials:
-
This compound powder
-
0.1 N Sodium Hydroxide (NaOH), sterile
-
Sterile distilled water or appropriate broth (e.g., Mueller-Hinton Broth)
-
Sterile tubes for dilution
-
-
Procedure for Stock Solution (e.g., 1280 µg/mL):
-
Weigh an appropriate amount of this compound powder.
-
Dissolve the powder in a small volume of sterile 0.1 N NaOH. For example, dissolve 12.8 mg in 1 mL of 0.1 N NaOH.
-
Once fully dissolved, bring the volume up to 10 mL with sterile distilled water or the appropriate broth to get a stock concentration of 1280 µg/mL.
-
This stock solution should be prepared fresh on the day of the experiment.
-
-
Serial Dilution for MIC Assay (Broth Microdilution Method):
-
Add 50 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the 1280 µg/mL this compound stock solution to well 1.
-
Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this two-fold serial dilution from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the drug concentrations will be halved (e.g., ranging from 64 µg/mL to 0.125 µg/mL).
-
Incubate the plate under appropriate conditions and determine the MIC.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Immunomodulatory signaling pathways affected by fluoroquinolones.
References
- 1. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms and frequency of resistance to temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limited effects of temafloxacin compared with ciprofloxacin on T-lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Temafloxacin Hydrochloride Stability in Solutions
Welcome to the Technical Support Center for temafloxacin hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Like many fluoroquinolones, this compound's stability can be pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis and degradation.[1]
-
Light: Fluoroquinolones as a class are known to be susceptible to photodegradation, especially when exposed to UV light.[2] This can lead to a loss of potency and the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound in solution.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[3]
-
Solvent: The choice of solvent can impact solubility and stability. While soluble in DMSO and dimethylformamide, long-term storage in these solvents is generally not recommended.[4]
Q2: My this compound solution has changed color/precipitated. What could be the cause?
A2: A change in color or the formation of a precipitate in your this compound solution can indicate instability and degradation. Potential causes include:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause fluoroquinolones to degrade, sometimes leading to a visible change in the solution's appearance.
-
pH Shift: A change in the pH of the solution, perhaps due to the addition of other reagents, could affect the solubility and stability of this compound, leading to precipitation.
-
Concentration Exceeding Solubility: The concentration of your solution may have exceeded the solubility limit in the chosen solvent at a particular temperature.
-
Interaction with Container: While less common, interactions with the storage container material could potentially contribute to instability.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on studies of other fluoroquinolones, the primary degradation products are likely to result from:
-
Decarboxylation: Loss of the carboxylic acid group.
-
Defluorination: Removal of a fluorine atom from the quinolone core.
-
Hydroxylation: Addition of a hydroxyl group.
-
Piperazine Ring Cleavage: Breakdown of the piperazine ring structure.
Q4: How should I prepare and store my this compound stock solutions to maximize stability?
A4: To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: For short-term use, dissolve this compound in a suitable organic solvent like DMSO or dimethylformamide. For aqueous experiments, prepare fresh dilutions in your experimental buffer immediately before use.
-
Storage Conditions: Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.
-
Aseptic Technique: Use sterile techniques to prepare and handle solutions to prevent microbial contamination, which could also affect stability.
Troubleshooting Guides
Issue 1: Loss of Antibacterial Activity in Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation due to improper storage | Prepare a fresh stock solution of this compound following the recommended storage guidelines (stored at -20°C, protected from light, in aliquots). | The freshly prepared solution should exhibit the expected antibacterial activity. |
| Photodegradation during experiment | Minimize light exposure during your experimental setup. Use amber-colored plates or cover your experimental apparatus with light-blocking material. | Reduced degradation of the compound will lead to more consistent and reliable experimental results. |
| pH-induced degradation in media | Measure the pH of your final experimental solution. If it is in a range known to cause instability for fluoroquinolones (highly acidic or alkaline), consider adjusting the buffer system. | Maintaining a suitable pH will enhance the stability of this compound throughout the experiment. |
Issue 2: Inconsistent Results Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-homogenous solution | Ensure the this compound is completely dissolved in the solvent before making further dilutions. Gentle warming or sonication may aid dissolution in some solvents, but be cautious of potential degradation from excessive heat. | A homogenous stock solution will ensure consistent concentrations across all experimental replicates. |
| Variable degradation between samples | Standardize the handling of all samples to ensure they are exposed to the same conditions (light, temperature, time in solution) before analysis. | Consistent handling will minimize variability in degradation and lead to more reproducible results. |
| Freeze-thaw cycles of stock solution | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can accelerate degradation. | Using fresh aliquots for each experiment will ensure the integrity of the compound. |
Data on Fluoroquinolone Stability (for reference)
Since specific quantitative stability data for this compound is limited, the following tables provide representative data for other fluoroquinolones to illustrate general stability trends. This data should be used as a guide for troubleshooting and experimental design.
Table 1: Effect of pH on the Hydrolysis of Fluoroquinolones (Illustrative)
| Fluoroquinolone | pH | Condition | Degradation (%) | Reference |
| Ciprofloxacin HCl | 1.2 (0.1 N HCl) | 70°C for 4 hours | ~20% | [5] |
| Ciprofloxacin HCl | 13 (0.1 N NaOH) | 70°C for 4 hours | ~24% | [5] |
| Lomefloxacin HCl | 2.02 - 5.08 | Aqueous Solution | Relatively Stable | [6] |
| Lomefloxacin HCl | 5.08 - 9.40 | Aqueous Solution | Most Unstable | [6] |
| Lomefloxacin HCl | 9.40 - 11.10 | Aqueous Solution | Relatively Stable | [6] |
Table 2: Effect of Temperature and Oxidation on the Stability of Ciprofloxacin HCl (Illustrative)
| Condition | Duration | Degradation (%) | Reference |
| Thermal (60°C) | 24 hours | ~10% | [5] |
| Oxidation (3% H₂O₂) at 70°C | 4 hours | ~40% | [5] |
| UV Radiation | 5 days | ~30% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to dissolve the powder completely. Gentle warming to 37°C can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into sterile, amber-colored, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Forced Degradation Study (General Protocol)
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M NaOH), and analyze for degradation.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M HCl), and analyze for degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and analyze for degradation.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., a UV lamp at a specific wavelength and intensity).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze for degradation.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze for degradation.
-
Analysis of Degradation: The extent of degradation in all forced degradation studies should be quantified using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [Study on photodegradation kinetics of lomefloxacin hydrochloride aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temafloxacin Hydrochloride Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during temafloxacin hydrochloride assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantification of this compound?
A1: The most common and robust method for the analysis of this compound, especially for resolving it from impurities and degradation products, is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[1] Reversed-phase HPLC is typically employed. For quantification in pharmaceutical formulations, UV-Vis Spectrophotometry, particularly methods based on ion-pair formation, can be a simpler and more accessible alternative.[2][3]
Q2: My HPLC chromatogram is showing poor peak shape (e.g., tailing, fronting, or broad peaks). What are the likely causes and solutions?
A2: Poor peak shape in HPLC analysis of fluoroquinolones is a common issue.[1] The primary causes include:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of temafloxacin, influencing peak shape. Ensure the mobile phase pH is stable and appropriate for the column.
-
Column Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing. Flushing the column with a strong solvent or replacing it may be necessary.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column can interact with the basic amine groups of fluoroquinolones, causing peak tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this.
Q3: I am observing unexpected peaks in my chromatogram. What could be their source?
A3: Extraneous peaks can arise from several sources:
-
Impurities and Degradation Products: this compound itself may contain manufacturing impurities or degradation products.[1][4]
-
Excipients: If analyzing a pharmaceutical formulation, excipients from the tablet or capsule can sometimes interfere.[5]
-
Contaminated Mobile Phase or Glassware: Ensure high-purity solvents and clean glassware to avoid introducing contaminants.
-
Sample Matrix Components: When analyzing biological samples (e.g., serum, urine), endogenous components can co-elute with the analyte. Proper sample preparation is crucial to minimize this.
Q4: Can common pharmaceutical excipients interfere with temafloxacin assays?
A4: Yes, certain excipients can interfere with the assay, either by directly overlapping with the analyte signal or by interacting with temafloxacin. While common fillers like lactose and starch may not interfere in well-developed methods, others like magnesium stearate have been shown to interact with active pharmaceutical ingredients.[6] Antacids containing divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) are known to form chelates with fluoroquinolones, which can significantly impact recovery and quantification.[7] It is essential to perform method validation with all formulation excipients to rule out interference.
Q5: How can I avoid interference when analyzing temafloxacin in biological matrices like serum or urine?
A5: Biological matrices are complex and require thorough sample preparation to remove interfering substances like proteins and salts. Common techniques include:
-
Protein Precipitation: For serum or plasma samples, precipitation of proteins using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) is a common first step.
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate temafloxacin from the sample matrix, providing a cleaner extract for analysis.
-
Centrifugation and Filtration: For urine samples, centrifugation to remove particulate matter followed by filtration is often sufficient before injection, although dilution may also be necessary.[8]
Troubleshooting Guides
HPLC Assay Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column; column contamination. | Use a base-deactivated column; add a competing amine to the mobile phase; wash the column with a strong organic solvent. |
| Poor Resolution | Inadequate mobile phase composition; degraded column. | Optimize the mobile phase composition (e.g., organic solvent ratio, pH); replace the column.[1] |
| Shifting Retention Times | Change in mobile phase composition; column temperature fluctuations; pump malfunction. | Prepare fresh mobile phase; use a column oven for temperature control; check the pump for leaks and ensure consistent flow rate. |
| Baseline Noise or Drift | Contaminated mobile phase; detector issues. | Degas the mobile phase; use high-purity solvents; flush the system; check the detector lamp. |
| Extraneous Peaks | Sample contamination; excipient interference; degradation of the analyte. | Use clean vials and glassware; run a blank with excipients only to check for interference; ensure proper sample storage to prevent degradation.[9] |
Spectrophotometric Assay Troubleshooting
This guide focuses on issues related to ion-pair spectrophotometric methods.
| Problem | Potential Cause | Recommended Solution |
| Low Absorbance/Sensitivity | Incorrect pH; insufficient reagent concentration; incomplete complex formation. | Optimize the pH of the buffer solution; ensure the dye concentration is in excess; increase shaking time to ensure complete reaction.[2] |
| Poor Reproducibility | Incomplete extraction of the ion-pair complex; unstable complex. | Optimize the choice of organic solvent for extraction; ensure sufficient shaking time for phase transfer; measure absorbance promptly after complex formation. |
| Interference from Excipients | Excipients are co-extracted with the ion-pair complex. | Perform a blank extraction with the excipients to assess their contribution to the absorbance; if interference is significant, an alternative method like HPLC may be required.[10] |
Experimental Protocols
Key Experiment 1: HPLC Method for Impurity Profiling
This protocol is based on a method for determining minor impurities in this compound.[1]
-
Chromatographic System:
-
Column: Nucleosil C18, 5 µm packing material.
-
Mobile Phase: A gradient elution system is typically used to separate multiple impurities. The exact composition should be optimized, but a common approach for fluoroquinolones involves a mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for temafloxacin (e.g., 280 nm).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the this compound powder in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).
-
Pharmaceutical Formulation: Grind tablets to a fine powder. Weigh a portion of the powder equivalent to a specific amount of temafloxacin and dissolve in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of temafloxacin to determine its retention time and peak area.
-
Inject the sample solution.
-
Identify impurities based on their retention times relative to the main temafloxacin peak. Quantify impurities using an external standard method or by area normalization, assuming a similar response factor.
-
Key Experiment 2: Ion-Pair Extractive Spectrophotometric Method
This protocol is a general procedure for the determination of fluoroquinolones using an anionic dye, which can be adapted for temafloxacin.[2]
-
Reagents and Equipment:
-
Spectrophotometer: UV-Vis spectrophotometer.
-
Temafloxacin Standard Solution: Prepare a stock solution of this compound in deionized water.
-
Anionic Dye Solution: Prepare a solution of an appropriate dye (e.g., bromothymol blue) in water.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for ion-pair formation (typically acidic).
-
Organic Solvent: Chloroform or dichloromethane.
-
-
Procedure:
-
In a series of separating funnels, add aliquots of the temafloxacin standard solution.
-
Add a fixed volume of the buffer solution and the anionic dye solution to each funnel.
-
Add a specific volume of the organic solvent (e.g., 10 mL).
-
Shake the funnels for a few minutes to facilitate the extraction of the ion-pair complex into the organic layer.
-
Allow the layers to separate and collect the organic layer.
-
Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the drug.
-
Plot a calibration curve of absorbance versus concentration.
-
-
For Pharmaceutical Formulations:
-
Prepare a sample solution as described in the HPLC protocol.
-
Use an aliquot of the filtered sample solution and follow the same procedure as for the standard.
-
Determine the concentration from the calibration curve.
-
Visualizations
References
- 1. Determination of minor impurities in this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Optimizing temafloxacin hydrochloride efficacy in combination therapies
Technical Support Center: Temafloxacin Hydrochloride
IMPORTANT SAFETY WARNING: Temafloxacin (marketed as Omniflox) was voluntarily withdrawn from the market worldwide in June 1992 due to severe and sometimes fatal adverse effects.[1][2][3] These reactions include immune hemolytic anemia, renal dysfunction requiring dialysis, coagulopathy, liver dysfunction, and severe hypoglycemia.[2][3][4] The information provided here is for academic and research purposes only , specifically for scientists studying the mechanisms of fluoroquinolone toxicity or adverse drug reactions in vitro. Temafloxacin is not for human or animal use.
This guide is intended to help researchers who may be using temafloxacin as a model compound for toxicity studies or historical comparative analyses. The focus is on ensuring experimental consistency and understanding its toxicological profile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for temafloxacin?
A1: Temafloxacin is a fluoroquinolone antibiotic.[1] Like other drugs in its class, it has a dual-targeting mechanism that inhibits bacterial DNA synthesis.[5] Its primary targets are two essential type II topoisomerase enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[6][7] Inhibition of DNA gyrase is the primary mechanism of action against most Gram-negative bacteria.[8][9][10]
-
Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA strands after replication.[5][8] It is the preferential target in many Gram-positive organisms.[9][10] By forming a complex with the enzyme and DNA, temafloxacin blocks the movement of the replication fork, leading to double-strand DNA breaks and cell death.[5][6]
Q2: Why was temafloxacin withdrawn from the market?
A2: Temafloxacin was withdrawn just four months after its approval due to numerous reports of a severe adverse reaction complex, often referred to as "temafloxacin syndrome".[1][4] This syndrome included a combination of:
-
Immune Hemolytic Anemia: Destruction of red blood cells.[2][4]
-
Acute Renal Dysfunction: Kidney failure, with a significant number of patients requiring dialysis.[2][4][11]
-
Coagulopathy: Impaired blood clotting.[4]
-
Severe Hypoglycemia: Dangerously low blood sugar, particularly in elderly patients with existing kidney problems.[2][3]
Q3: We are observing unexpected cytotoxicity in our in vitro experiments. Could this be related to temafloxacin's known side effects?
A3: Yes. The severe hemolytic anemia observed in patients suggests an immune-mediated mechanism, likely involving the formation of drug-dependent antibodies that attack red blood cells.[4][12] While this is an in vivo phenomenon, the underlying chemical properties of temafloxacin could contribute to off-target effects or cytotoxicity in certain cell lines, especially those of hematopoietic or renal origin. It is crucial to run appropriate cytotoxicity controls in your experiments (see Protocol 2).
Q4: How can I test for synergistic or antagonistic interactions between temafloxacin and another compound?
A4: The standard method for quantifying antibiotic synergy in vitro is the checkerboard assay.[13][14] This method allows you to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[14]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: FIC Index > 0.5 to 4.0
-
Antagonism: FIC Index > 4.0[14]
A detailed protocol for the checkerboard assay is provided in the Experimental Protocols section.
Data Presentation
Table 1: Historical Minimum Inhibitory Concentration (MIC) Data for Temafloxacin
The following table summarizes historical MIC data for temafloxacin against various bacterial species. Note that susceptibility can vary significantly by strain and resistance patterns.
| Organism Group | Organism Example | MIC Range (µg/mL) | MIC90 (µg/mL) | Notes |
| Gram-Positive Aerobes | Streptococcus pneumoniae | 0.5 - 1.0 | 0.5 | Showed good activity compared to older fluoroquinolones.[15][16] |
| Staphylococcus aureus (MSSA) | 0.06 - 0.5 | 0.06 | Highly active against methicillin-susceptible strains.[15][16] | |
| Staphylococcus aureus (MRSA) | 8.0 - >16 | 8.0 | Significantly less active against methicillin-resistant strains.[15][16] | |
| Enterococcus faecalis | 1.0 - 4.0 | 1.0 | More effective than many other fluoroquinolones at the time.[15] | |
| Gram-Negative Aerobes | Escherichia coli | 0.06 - 1.0 | 0.06 | Activity depends on nalidixic acid resistance.[15] |
| Pseudomonas aeruginosa | 0.12 - 128 | 0.5 - 1.0 | Moderate activity, typical for its class.[15] | |
| Haemophilus influenzae | ≤0.008 - 0.03 | ≤0.008 | Highly active.[15] | |
| Atypicals & Anaerobes | Chlamydia trachomatis | 0.25 | 0.25 | Good activity, with MBC equal to MIC.[16] |
| Bacteroides fragilis | 2.0 - 8.0 | 2.0 | Moderate activity.[15] |
Data compiled from historical studies conducted in the late 1980s and early 1990s.[15][16]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is used to determine the FIC index for a combination of two antimicrobial agents.[13][14][17]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Compound X stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial inoculum (0.5 McFarland, diluted to ~5 x 10^5 CFU/mL)
-
Multichannel pipette
Methodology:
-
Plate Preparation:
-
Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of Temafloxacin in broth. Start with a concentration of 4x the known MIC in column 1.
-
Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of Compound X in broth. Start with a concentration of 4x the known MIC in row A.
-
This creates a matrix of drug combinations.
-
Column 11 should contain only dilutions of Temafloxacin (Compound X control).
-
Row H should contain only dilutions of Compound X (Temafloxacin control).
-
Column 12 should contain a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of an antimicrobial that completely inhibits visible growth.
-
Determine the MIC of each drug alone from the control row/column.
-
Identify the MIC of each drug when used in combination for each well that shows no growth.
-
-
Calculation:
-
For each clear well, calculate the FIC index using the formula provided in the FAQ section. The lowest FIC index calculated is the result for the combination.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol measures the metabolic activity of a cell line as an indicator of cell viability and can be used to assess cytotoxicity.[18][19][20]
Materials:
-
96-well flat-bottom plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of temafloxacin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.[21]
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[18]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
References
- 1. Temafloxacin - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. ABBOTT WITHDRAWAL OF OMNIFLOX FOLLOWS 50 SERIOUS ADVERSE REACTIONS [insights.citeline.com]
- 4. Temafloxacin syndrome: review of 95 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Temafloxacin | C21H18F3N3O3 | CID 60021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Temafloxacin-induced hemolytic anemia and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemolytic anemia and acute renal failure associated with temafloxacin-dependent antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. [In vitro antibacterial activity of a new fluoroquinolone, temafloxacin, against hospital isolates. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the bactericidal activity of temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Mitigating Temafloxacin Hydrochloride-Induced Toxicity in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments involving temafloxacin hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant decrease in cell viability in our cultures treated with this compound, even at low concentrations. What could be the cause?
A1: Several factors could contribute to increased cytotoxicity:
-
Cell Line Sensitivity: Different cell types exhibit varying sensitivities to fluoroquinolones. For instance, neuronal and cardiomyocyte cell lines have shown particular vulnerability.[1] It is crucial to determine the IC50 value for your specific cell line.
-
Drug Concentration and Exposure Time: Fluoroquinolone toxicity is often dose- and time-dependent.[1][2][3] An extended exposure period, even at lower concentrations, can lead to a progressive decline in cellular function and viability.
-
Mitochondrial Dysfunction: Temafloxacin, like other fluoroquinolones, can impair mitochondrial function.[4][5][6] This leads to reduced energy production and increased cellular stress, ultimately causing cell death.
-
Oxidative Stress: A primary mechanism of fluoroquinolone-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components like DNA, lipids, and proteins.[4][7][8][9]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound for your specific cell line to identify the appropriate concentration range for your experiments.
-
Optimize Exposure Time: Conduct a time-course experiment to find the optimal balance between achieving the desired experimental effect and minimizing cytotoxicity.
-
Assess Mitochondrial Health: Use assays like the MTT or Seahorse XF Analyzer to evaluate mitochondrial function in the presence of temafloxacin.
-
Measure Oxidative Stress: Quantify ROS levels using fluorescent probes like CM-H2DCFDA to determine if oxidative stress is a key factor in the observed toxicity.
Q2: Our cells are showing morphological changes consistent with apoptosis after this compound treatment. How can we confirm and mitigate this?
A2: Temafloxacin can induce apoptosis, or programmed cell death.[10][11][12][13]
Confirmation of Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Caspase Activity Assays: Measure the activity of executioner caspases, such as caspase-3, which are key mediators of apoptosis.[15][16]
-
DNA Fragmentation Analysis: Detect the characteristic laddering of DNA that occurs during apoptosis using gel electrophoresis.[10]
Mitigation Strategies:
-
Antioxidant Co-treatment: The use of antioxidants, such as N-acetyl-L-cysteine (NAC), has been shown to alleviate oxidative stress-induced apoptosis caused by bactericidal antibiotics.[6][7]
-
Pan-Caspase Inhibitors: While useful for mechanistic studies to confirm caspase-dependent apoptosis, these are not a practical solution for mitigating toxicity in most experimental setups.
Q3: We suspect this compound is causing mitochondrial damage in our cell cultures. What are the best methods to assess this?
A3: Mitochondrial toxicity is a known side effect of fluoroquinolones.[5][6]
Assessment Methods:
-
Mitochondrial Membrane Potential (MMP) Assays: Use fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in MMP is an early sign of apoptosis.[17]
-
Mitochondrial ROS Measurement: Employ mitochondria-specific ROS probes to determine if the mitochondria are the primary source of oxidative stress.
-
Seahorse XF Analysis: This technology can measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to provide a comprehensive profile of mitochondrial respiration and glycolysis.[17]
-
Mitochondrial DNA (mtDNA) Quantification: Assess for changes in mtDNA copy number via qPCR, as some antibiotics can affect mitochondrial replication.[17]
Quantitative Data Summary
Table 1: Cytotoxicity of Fluoroquinolones in Various Cell Lines
| Fluoroquinolone | Cell Line | Exposure Time | IC50 Concentration | Reference |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 24 h | 0.83 µmol/ml | [13] |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 48 h | 0.14 µmol/ml | [13] |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 72 h | 0.03 µmol/ml | [13] |
| Lomefloxacin | COLO829 (Melanoma) | 24 h | 0.51 mmol/L | [10] |
| Lomefloxacin | COLO829 (Melanoma) | 48 h | 0.33 mmol/L | [10] |
| Lomefloxacin | COLO829 (Melanoma) | 72 h | 0.25 mmol/L | [10] |
| Ciprofloxacin Derivative (4-BHPCP) | KG1-a (Leukemia) | - | 25 µM | [14] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time. Include untreated control wells.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS using CM-H2DCFDA
This protocol quantifies the overall levels of reactive oxygen species within the cells.
-
Cell Preparation: Culture and treat cells with this compound as required for your experiment.
-
Dye Loading: Wash the cells with a warm buffer and then incubate them with CM-H2DCFDA solution in the dark.
-
Incubation: Allow the dye to be taken up by the cells, typically for 30-60 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess dye. Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the untreated controls to determine the relative increase in ROS levels.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death.[19]
-
Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway of temafloxacin-induced cytotoxicity.
Caption: Troubleshooting workflow for temafloxacin-induced toxicity.
References
- 1. fq100.org [fq100.org]
- 2. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. You are being redirected... [regenerativemedicinela.com]
- 5. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment [ouci.dntb.gov.ua]
- 6. tmrjournals.com [tmrjournals.com]
- 7. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Assessment of Cytotoxicity, Apoptosis Inducing Activity and Molecular Docking of a new Ciprofloxacin Derivative in Human Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bacterial secreted effectors and caspase-3 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. omicsonline.org [omicsonline.org]
Validation & Comparative
A Comparative Analysis of Temafloxacin Hydrochloride with Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of temafloxacin hydrochloride with other key fluoroquinolones, focusing on performance, efficacy, and safety. The information is supported by experimental data to aid in research and drug development. Temafloxacin, a fluoroquinolone antibiotic, was marketed as Omniflox by Abbott Laboratories and was withdrawn from the market in 1992 due to severe adverse effects, including fatalities.[1] Despite its withdrawal, a comparative analysis remains valuable for understanding structure-activity relationships, mechanisms of toxicity, and for the development of safer future antibiotics.
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to strand breakage in bacterial DNA, ultimately causing cell death.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[1][6]
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of temafloxacin and other fluoroquinolones against a range of clinically relevant bacteria. MIC values are a measure of the potency of an antibiotic against a specific bacterium.
| Organism | Temafloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Ofloxacin (µg/mL) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | ≤ that of temafloxacin | ≤ that of temafloxacin |
| Staphylococcus aureus (Methicillin-resistant) | 8 | ≤ that of temafloxacin | ≤ that of temafloxacin |
| Streptococcus pneumoniae | 0.5 | - | - |
| Enterococcus faecalis | 1 | - | - |
| Gram-Negative Aerobes | |||
| Escherichia coli | ≤ 1 | 4-8x more active | 2x more active |
| Pseudomonas aeruginosa | 0.5-1 | Slightly more active | - |
| Haemophilus influenzae | ≤ 0.008 | - | - |
| Neisseria gonorrhoeae | 0.008-0.032 | Slightly more active | Slightly more active |
| Acinetobacter spp. | 0.06-0.12 | Less active | - |
| Anaerobes | |||
| Bacteroides fragilis | 2 | - | - |
| Clostridium perfringens | 0.5 | - | - |
Data synthesized from multiple sources.[2][3][4][5][6]
Pharmacokinetic Properties
A comparative overview of the pharmacokinetic parameters of temafloxacin and ciprofloxacin is presented below.
| Parameter | Temafloxacin | Ciprofloxacin |
| Bioavailability | >90% | - |
| Elimination Half-life | ~8 hours | - |
| Metabolism | Minimal (5% of dose) | - |
| Excretion | ~60% unchanged in urine | - |
| Interaction with Theophylline | No significant effect | Increases theophylline levels |
| Interaction with Caffeine | No significant effect | Doubles caffeine half-life |
Data synthesized from multiple sources.[1][7][8][9]
Clinical Efficacy
Clinical trials have compared the efficacy of temafloxacin with other fluoroquinolones in various infections.
-
Lower Respiratory Tract Infections: In a study comparing temafloxacin (600 mg twice daily) with ciprofloxacin (750 mg twice daily), both drugs showed similar clinical cure or improvement rates (93.8% for temafloxacin vs. 93.1% for ciprofloxacin).[10] However, temafloxacin demonstrated a significantly higher bacteriological eradication rate (99.5% vs. 92.5%), particularly against Streptococcus pneumoniae.[9][10][11]
-
Urinary Tract Infections: A study comparing a 3-day course of temafloxacin with a 7-day course of ciprofloxacin for uncomplicated urinary tract infections in women found comparable bacteriological eradication rates (97% for temafloxacin vs. 96% for ciprofloxacin) and clinical cure rates.[12] Another study on complicated UTIs found temafloxacin (400 mg twice daily) to be as effective as norfloxacin (400 mg twice daily).[13]
-
Skin and Skin Structure Infections: In the treatment of skin and skin structure infections, temafloxacin (600 mg twice daily) showed comparable clinical success rates to ciprofloxacin (750 mg twice daily) (96% vs. 99%, respectively).[14] Bacteriological eradication rates were also similar (95% for temafloxacin vs. 93% for ciprofloxacin).[14]
Safety and Adverse Effects
The withdrawal of temafloxacin from the market was due to a constellation of serious adverse effects, including a fatal hemolytic-uremic syndrome.[11][12] Other reported adverse events included dizziness, headache, and gastrointestinal effects.[15] While all fluoroquinolones carry a risk of adverse effects, the severity of those associated with temafloxacin was notable. Common class-wide adverse effects of fluoroquinolones include tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[14] Some fluoroquinolones, like ciprofloxacin, are known to have significant drug interactions, particularly with theophylline and caffeine, which was not observed with temafloxacin.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining MICs based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][10][13][15][16]
Materials:
-
Mueller-Hinton agar
-
Pure antibiotic powder
-
Bacterial isolates
-
Sterile Petri dishes, pipettes, and other standard microbiology laboratory equipment
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each fluoroquinolone in a suitable solvent.
-
Preparation of Agar Plates: Prepare serial two-fold dilutions of each antibiotic and add them to molten Mueller-Hinton agar. Pour the agar into Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate the agar plates with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Conclusion
Temafloxacin demonstrated a broad spectrum of antibacterial activity, with notable potency against certain Gram-positive organisms and anaerobes compared to some other fluoroquinolones of its time. Clinical studies suggested comparable or, in some cases, superior bacteriological efficacy to ciprofloxacin, particularly in lower respiratory tract infections. Its favorable pharmacokinetic profile, including a long half-life and minimal drug interactions with methylxanthines, also presented advantages. However, the severe and fatal adverse drug reactions associated with temafloxacin led to its withdrawal from the market. This underscores the critical importance of a thorough evaluation of the safety profile of new therapeutic agents. The comparative analysis of temafloxacin serves as a valuable case study for drug development, highlighting the ongoing challenge of balancing antimicrobial efficacy with patient safety.
References
- 1. Influence of renal function on the pharmacokinetics of lomefloxacin compared with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vitro activity of temafloxacin compared with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of the new difluoro-quinolone temafloxacin (A-62254) against bacterial isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of temafloxacin, a new difluoro quinolone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro antibacterial activity of a new fluoroquinolone, temafloxacin, against hospital isolates. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of temafloxacin compared with those of other agents against 100 clinical isolates of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the pharmacokinetic profile of temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pid-el.com [pid-el.com]
- 9. Temafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Safety and efficacy of temafloxacin versus ciprofloxacin in lower respiratory tract infections: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 16. iacld.com [iacld.com]
Comparing the in vitro activity of temafloxacin and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of temafloxacin, a fluoroquinolone antibiotic, against a range of bacterial pathogens, benchmarked against other commonly used antibiotics. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Temafloxacin demonstrates broad-spectrum in vitro activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibits enhanced potency against certain Gram-positive cocci, including Streptococcus pneumoniae, when compared to other fluoroquinolones such as ciprofloxacin and ofloxacin.[1][2][3] While generally effective against Enterobacteriaceae, its activity against Pseudomonas aeruginosa is comparatively lower than that of ciprofloxacin.[4] This guide synthesizes Minimum Inhibitory Concentration (MIC) data to facilitate a clear comparison of temafloxacin's efficacy.
In Vitro Activity Against Gram-Positive Bacteria
Temafloxacin has shown potent activity against a variety of Gram-positive organisms. It is often more active than other fluoroquinolones like ciprofloxacin and ofloxacin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as various streptococcal species.[1][5][6] Specifically, the MIC90 of temafloxacin for S. aureus (both oxacillin-sensitive and -resistant) and Streptococcus pneumoniae has been reported to be ≤0.12 mg/L and 0.76 mg/L, respectively, indicating greater activity than ciprofloxacin or ofloxacin against these pathogens.[2][3]
| Organism | Temafloxacin | Ciprofloxacin | Ofloxacin | Fleroxacin | Pefloxacin |
| Staphylococcus aureus | |||||
| (Methicillin-susceptible) | ≤0.12[2][3] | - | - | - | - |
| (Methicillin-resistant) | ≤0.12[2][3] | - | - | - | - |
| Streptococcus pneumoniae | 0.76[2][3] | > MIC90 of Temafloxacin[1] | > MIC90 of Temafloxacin[1] | > MIC90 of Temafloxacin[1] | > MIC90 of Temafloxacin[1] |
| (Penicillin-susceptible) | MIC90 at least 4-fold lower than Ciprofloxacin & Ofloxacin[1][6] | - | - | - | - |
| Viridans streptococci | MIC90 at least 4-fold lower than Ciprofloxacin & Ofloxacin[1][6] | - | - | - | - |
| Enterococcus faecalis | Less active than against other Gram-positive aerobes[1][6] | - | - | - | - |
In Vitro Activity Against Gram-Negative Bacteria
Against Gram-negative bacteria, temafloxacin is highly active, particularly against respiratory pathogens. The MIC90 for organisms such as Haemophilus influenzae, Moraxella catarrhalis, and Neisseria meningitidis is reported to be ≤0.06 µg/mL.[4] For most Enterobacteriaceae, temafloxacin is generally inhibitory at concentrations of ≤0.5 µg/mL.[4][7] However, its activity against Pseudomonas aeruginosa is less potent than that of ciprofloxacin, with a reported MIC90 of approximately 4 µg/mL compared to 0.5 µg/mL for ciprofloxacin.[4]
| Organism | Temafloxacin | Ciprofloxacin | Ofloxacin |
| Enterobacteriaceae | ≤0.5[4][7] | 2-8 fold more active than Temafloxacin[7] | - |
| Pseudomonas aeruginosa | ~4.0[4] | ~0.5[4] | - |
| Haemophilus influenzae | ≤0.06[4] | 4-fold more potent than Temafloxacin[8] | - |
| Moraxella catarrhalis | ≤0.06[4] | Equal potency to Temafloxacin[8] | 2-fold less active than Temafloxacin[8] |
| Neisseria gonorrhoeae | ≤0.015[4] | - | - |
| Chlamydia trachomatis | 0.25[4] | - | - |
In Vitro Activity Against Anaerobic Bacteria
Temafloxacin has demonstrated good activity against many anaerobic bacteria and was found to be the most active quinolone against this class of organisms in some studies.[9] Most anaerobic isolates, with the exception of a few Bacteroides spp. and some clostridia, were susceptible to temafloxacin at concentrations of ≤2 mg/L.[9]
| Organism | Temafloxacin | Ciprofloxacin | Sparfloxacin |
| Bacteroides fragilis group | 2-4 µg/mL[10] | - | 2-4 µg/mL[10] |
| Clostridium perfringens | Mode MIC: 0.5 µg/mL[11] | - | - |
| Bacteroides fragilis | Mode MIC: 2 µg/mL[11] | - | - |
Experimental Protocols
The in vitro activity data presented in this guide was primarily determined using standardized broth microdilution and agar dilution techniques, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Protocol:
-
Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (or another appropriate broth for fastidious organisms) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (uninoculated) are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing. It involves incorporating varying concentrations of the antibiotic into an agar medium, onto which the test organisms are then inoculated.
Protocol:
-
Preparation of Antimicrobial Plates: A stock solution of the antibiotic is prepared and a series of dilutions are made. Each dilution is then added to molten Mueller-Hinton agar and poured into petri dishes, creating a series of plates with different antibiotic concentrations. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method, achieving a concentration equivalent to a 0.5 McFarland standard.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacterial colonies on the agar surface.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using either the broth or agar dilution method.
Caption: Workflow for MIC Determination.
Quinolone Mechanism of Action: Inhibition of DNA Gyrase
Fluoroquinolones, including temafloxacin, exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.
Caption: Quinolone Mechanism of Action.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. standards.globalspec.com [standards.globalspec.com]
Comparative Analysis of Temafloxacin Hydrochloride Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of temafloxacin hydrochloride's cross-resistance profile with other key fluoroquinolone antibiotics: ciprofloxacin, ofloxacin, and norfloxacin. The information is supported by experimental data from various in vitro studies to assist researchers in understanding the resistance landscape of this antimicrobial agent.
In Vitro Activity and Cross-Resistance Profile
Temafloxacin, a difluoroquinolone, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, as with other fluoroquinolones, the emergence of resistance and the potential for cross-resistance are significant considerations.
Comparative Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of temafloxacin in comparison to ciprofloxacin, ofloxacin, and norfloxacin against a range of bacterial species. The data, presented as MIC₉₀ values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates), has been compiled from multiple studies. It is important to note that variations in testing methodologies and bacterial strains across different studies may influence these values.
Table 1: Comparative in vitro activity against Enterobacteriaceae
| Organism | Temafloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Ofloxacin (µg/mL) | Norfloxacin (µg/mL) |
| Escherichia coli | 0.06 - 0.25 | 0.015 - 0.03 | 0.06 - 0.12 | 0.12 - 0.25 |
| Klebsiella pneumoniae | 0.25 - 0.5 | 0.06 - 0.25 | 0.25 - 0.5 | 0.5 - 1 |
| Enterobacter cloacae | 0.25 - 0.5 | 0.06 - 0.12 | 0.25 - 0.5 | 0.5 - 1 |
| Proteus mirabilis | 0.5 - 1.0 | 0.03 - 0.06 | 0.12 - 0.25 | 0.25 - 0.5 |
| Serratia marcescens | 0.5 - 1.0 | 0.12 - 0.25 | 0.5 | 1 - 2 |
Table 2: Comparative in vitro activity against Pseudomonas aeruginosa
| Organism | Temafloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Ofloxacin (µg/mL) | Norfloxacin (µg/mL) |
| Pseudomonas aeruginosa | 1 - 4 | 0.25 - 1 | 1 - 4 | 2 - 8 |
Table 3: Comparative in vitro activity against Gram-Positive Cocci
| Organism | Temafloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Ofloxacin (µg/mL) | Norfloxacin (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 - 0.12 | 0.25 - 0.5 | 0.25 - 0.5 | 0.5 - 1 |
| Staphylococcus aureus (Methicillin-resistant) | 0.12 - 4 | 1 - 8 | 2 - 16 | 4 - 32 |
| Streptococcus pneumoniae | 0.25 - 0.5 | 1 - 2 | 1 - 2 | 4 - 8 |
Studies have indicated that temafloxacin generally exhibits 4- to 8-fold less activity than ciprofloxacin against members of the Enterobacteriaceae family.[1] Against Pseudomonas aeruginosa, temafloxacin's activity is comparable to or slightly less than ofloxacin but less potent than ciprofloxacin.[2][3] Notably, temafloxacin has shown good activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, with potency often comparable to or greater than ciprofloxacin and ofloxacin.[1][2] Cross-resistance among fluoroquinolones is a common phenomenon. Strains that develop resistance to one fluoroquinolone often exhibit reduced susceptibility to others, including temafloxacin.[4]
Experimental Protocols
The determination of in vitro susceptibility and cross-resistance is primarily conducted through standardized methods such as broth microdilution and agar dilution. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are representative of the methodologies used in the cited studies.[5][6]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator agents are prepared according to the manufacturer's instructions. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method for MIC Determination
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) containing serial two-fold dilutions of the antimicrobial agents are prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized bacterial suspension, delivering approximately 1 x 10⁴ CFU per spot.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the development of visible bacterial growth.
Mechanism of Action and Resistance
Understanding the mechanism of action of fluoroquinolones is essential for comprehending the basis of cross-resistance.
Fluoroquinolone Mechanism of Action and Resistance Pathway
Caption: Fluoroquinolone action and primary resistance mechanisms.
Fluoroquinolones, including temafloxacin, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target. Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.
Resistance to fluoroquinolones, and consequently cross-resistance, primarily arises through two main mechanisms:
-
Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance. These mutations reduce the binding affinity of the fluoroquinolone to its target enzymes.
-
Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in porin channels or, more commonly, through the increased expression of multidrug efflux pumps that actively transport the antibiotic out of the bacterial cell.
The presence of one of these resistance mechanisms against a particular fluoroquinolone often confers resistance to other drugs in the same class, leading to the phenomenon of cross-resistance.
Experimental Workflow for Determining Cross-Resistance
Caption: Workflow for assessing in vitro cross-resistance.
References
- 1. In vitro activity of temafloxacin, a new difluoro quinolone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of the new difluoro-quinolone temafloxacin (A-62254) against bacterial isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Comparative Pharmacokinetics of Temafloxacin Hydrochloride: A Cross-Species Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of temafloxacin hydrochloride across various species, with a primary focus on human data due to the availability of comprehensive clinical studies. Temafloxacin is a fluoroquinolone antibiotic that was withdrawn from the market due to adverse effects.[1] However, its pharmacokinetic profile remains of interest for research and drug development. This document summarizes key pharmacokinetic parameters, details typical experimental protocols, and presents a visual workflow for pharmacokinetic studies.
Data Presentation: A Comparative Look at Temafloxacin's Journey Through the Body
The pharmacokinetic profile of this compound has been most extensively studied in humans, revealing good oral absorption and a half-life that supports once or twice-daily dosing.[2][3][4] Data in animal models is less complete, but available information provides some insight into interspecies differences.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of temafloxacin in humans following oral administration.
Table 1: Pharmacokinetic Parameters of Temafloxacin in Humans (Oral Administration)
| Parameter | Single Dose (100-1000 mg) | Multiple Dose (600 mg q12h) | Reference(s) |
| Cmax (µg/mL) | 0.98 - 6.67 (dose-dependent) | 6.2 ± 1.8 | [4][5] |
| Tmax (h) | 1.25 - 3.5 | Not Specified | [4] |
| AUC (µg·h/mL) | Dose-proportional | Not Specified | [4] |
| Half-life (t1/2) (h) | ~7.7 - 8 | ~8.4 | [2][4][5] |
| Bioavailability (%) | >90 | Not Applicable | [2] |
| Total Clearance (CLT/F) (mL/min) | ~223 | ~184 | [4][5] |
| Renal Clearance (CLR) (mL/min) | ~125 | ~119 | [4][5] |
| Urinary Excretion (% of dose) | ~57-60 (unchanged) | Not Specified | [2][4] |
Note: Values are presented as mean or range. Cmax and AUC are dose-dependent.
Comparative Animal Pharmacokinetics
Directly comparable quantitative pharmacokinetic data for temafloxacin in common laboratory animal species is limited in the public domain. However, some qualitative and fragmented data are available:
-
Mice: Following oral administration, the peak serum concentration of temafloxacin was approximately half that of difloxacin and six times higher than that of ciprofloxacin. Its serum half-life was about one-sixth that of difloxacin and equal to that of ciprofloxacin.
-
Dogs: After intravenous administration, approximately 50% of the temafloxacin dose was eliminated through nonrenal processes.[4]
-
Rats and Monkeys: Specific pharmacokinetic data for temafloxacin in rats and monkeys were not available in the reviewed literature.
Experimental Protocols: Methodologies for Pharmacokinetic Assessment
The following outlines typical experimental protocols for conducting pharmacokinetic studies in both human and animal models.
Human Pharmacokinetic Studies
-
Study Design: Typically, a single-center, open-label, single- or multiple-dose study is conducted in healthy adult volunteers. A crossover design may be used for comparative bioavailability studies.
-
Dosing: this compound is administered orally as tablets or a solution after an overnight fast.
-
Sample Collection: Blood samples are collected from a peripheral vein into heparinized tubes at predose and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). Plasma is separated by centrifugation and stored frozen until analysis. Urine samples are often collected over specified intervals to determine the extent of renal excretion.
-
Analytical Method: Plasma and urine concentrations of temafloxacin are typically determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution from the plasma concentration-time data.
Preclinical Pharmacokinetic Studies (General Protocols)
-
Animal Models: Common species for preclinical pharmacokinetic studies include Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
-
Dosing:
-
Oral (PO): The drug is typically administered by oral gavage as a solution or suspension. Animals are usually fasted overnight before dosing.
-
Intravenous (IV): The drug is administered as a bolus injection or a short infusion, typically into a tail vein (rats) or a cephalic or saphenous vein (dogs, monkeys).
-
-
Sample Collection:
-
Rats: Blood samples are often collected via the tail vein, saphenous vein, or through a surgically implanted cannula. Due to volume limitations, composite data from multiple animals may be used.
-
Dogs and Monkeys: Blood samples are typically collected from a peripheral vein (e.g., cephalic, saphenous).
-
-
Analytical Method: Similar to human studies, drug concentrations in plasma and other biological matrices are usually quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for high sensitivity and specificity.
-
Pharmacokinetic Analysis: Standard non-compartmental or compartmental analysis methods are used to calculate the key pharmacokinetic parameters. For oral doses, bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Mandatory Visualization: Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.
Caption: A typical experimental workflow for a preclinical oral pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Temafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lomefloxacin and temafloxacin: two new fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the pharmacokinetic profile of temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of temafloxacin after multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Temafloxacin and Amoxicillin for Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of temafloxacin, a fluoroquinolone antibiotic, and amoxicillin, a beta-lactam antibiotic, for the treatment of respiratory infections. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their efficacy, mechanisms of action, and experimental protocols based on available clinical trial data. It is important to note that temafloxacin was withdrawn from the market due to severe adverse effects and is no longer in clinical use. This comparison serves as a historical and scientific reference.
Executive Summary
Temafloxacin and amoxicillin are both effective against common respiratory pathogens, but they differ significantly in their mechanism of action, spectrum of activity, and safety profiles. Clinical trials have shown comparable clinical recovery rates for community-acquired pneumonia. However, temafloxacin demonstrated a higher bacteriological eradication rate, particularly in high-risk patient populations such as smokers and the elderly.[1] The distinct mechanisms of action—inhibition of DNA synthesis for temafloxacin and cell wall synthesis for amoxicillin—lead to different susceptibility patterns and potential for resistance development.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative clinical trials of temafloxacin and amoxicillin in the treatment of respiratory infections.
Table 1: Clinical Efficacy in Community-Acquired Pneumonia
| Outcome | Temafloxacin (600 mg twice daily) | Amoxicillin (500 mg three times daily) | Reference |
| Clinical Recovery Rate | 89% (101/113 patients) | 85% (93/109 patients) | [2][3] |
| Bacterial Eradication Rate | 99% | 97% | [2] |
| Pneumococcal Pneumonia | [2] | ||
| Clinical Recovery | 89% | 85% | |
| Nonpneumococcal Pneumonia | [2] | ||
| Clinical Recovery | 89% | 86% | |
| Atypical Pneumonia | [2] | ||
| Clinical Recovery | 92% | 83% |
Table 2: Efficacy in Lower Respiratory Tract Infections (Smokers and Elderly) [1]
| Patient Group | Outcome | Temafloxacin (300-600 mg b.i.d.) | Amoxicillin (500 mg t.i.d.) / Ciprofloxacin | p-value |
| Smokers | Clinical Efficacy | 93.7% | 92.5% | >0.05 |
| Pathogen Eradication (Individual) | 99.2% | 91.2% | 0.006 | |
| Pathogen Eradication (Overall) | 99.3% | 91.8% | 0.006 | |
| Elderly (≥65 years) | Clinical Efficacy | 94.6% | 89.3% | >0.05 |
| Pathogen Eradication (Individual) | 97.5% | 91.5% | 0.028 | |
| Pathogen Eradication (Overall) | 97.8% | 92.3% | 0.027 |
Table 3: In Vitro Susceptibility of Common Respiratory Pathogens (MIC90 in mg/L)
| Pathogen | Temafloxacin | Amoxicillin | Reference |
| Streptococcus pneumoniae | 0.76 | Varies based on penicillin susceptibility | [4] |
| Haemophilus influenzae | ≤0.06 | Varies based on β-lactamase production | [5][6] |
| Staphylococcus aureus (oxacillin-sensitive) | <0.12 | N/A | [4] |
| Staphylococcus aureus (oxacillin-resistant) | <0.12 | N/A | [4] |
Table 4: Adverse Events in Community-Acquired Pneumonia Trials [2][3]
| Adverse Event Type | Temafloxacin (n=125) | Amoxicillin (n=121) |
| Digestive Disorders | Most Frequent | Most Frequent |
| Skin Manifestations | Frequent | Frequent |
| Overall Incidence | 24% (30 patients) | 16% (19 patients) |
Experimental Protocols
Clinical Trial Methodology for Community-Acquired Pneumonia
A randomized, double-blind, multicenter trial was conducted to compare the efficacy and safety of orally administered temafloxacin and amoxicillin in hospitalized adult patients with community-acquired pneumonia.[3]
-
Patient Population: Adult patients (at least 18 years of age) hospitalized with a presumptive diagnosis of community-acquired pneumonia, defined by cough, fever (>37.8°C), and a new pulmonary infiltrate on chest radiograph.[3]
-
Exclusion Criteria: Known allergy to quinolones or penicillins, use of another antimicrobial agent within 3 days prior to admission, concurrent use of an investigational agent, theophylline, or its derivatives (unless blood monitoring was possible), bronchogenic carcinoma, pulmonary tuberculosis, and exacerbation of chronic obstructive pulmonary disease.[3]
-
Treatment Regimen:
-
Clinical and Bacteriological Assessments:
-
Clinical Response: Assessed at the end of therapy and defined as "recovery" (resolution of signs and symptoms of pneumonia), "improvement," or "failure."
-
Bacteriological Response: Determined by the eradication or persistence of the initial pathogen from sputum cultures. Sputum specimens were considered acceptable for culture if they contained <10 squamous epithelial cells and >25 leukocytes per low-power field.[3]
-
Follow-up: Patients were assessed at enrollment, on study days 3-7, 24-72 hours post-treatment, and at 5-9 days post-treatment.[1]
-
Antimicrobial Susceptibility Testing
-
Methodology: The disc diffusion method was employed to assess bacterial susceptibility.[3]
-
Breakpoints:
Mandatory Visualization
Mechanism of Action Signaling Pathways
Caption: Comparative mechanisms of action for temafloxacin and amoxicillin.
Experimental Workflow for Comparative Clinical Trials
Caption: Generalized experimental workflow for comparative clinical trials.
Detailed Mechanisms of Action
Temafloxacin: Inhibition of DNA Synthesis
Temafloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two key bacterial enzymes involved in DNA replication and repair: DNA gyrase and topoisomerase IV.[7]
-
Targeting DNA Gyrase: In Gram-negative bacteria, the primary target of temafloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription. Temafloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome.[8]
-
Targeting Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, temafloxacin prevents the segregation of the newly replicated chromosomes, leading to a halt in cell division.[9]
The inhibition of these enzymes ultimately blocks DNA replication and transcription, leading to bacterial cell death.[8]
Amoxicillin: Inhibition of Cell Wall Synthesis
Amoxicillin is a beta-lactam antibiotic that interferes with the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterial cell.
-
Binding to Penicillin-Binding Proteins (PBPs): The mechanism of action of amoxicillin involves its binding to and inactivation of penicillin-binding proteins (PBPs).[10] PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis. Peptidoglycan is a polymer that forms the structural backbone of the bacterial cell wall.
-
Inhibition of Peptidoglycan Cross-linking: By binding to the active site of PBPs, amoxicillin prevents the formation of cross-links between the peptidoglycan chains.[11] This weakens the cell wall, making the bacterium susceptible to osmotic lysis.
-
Induction of Autolysins: The binding of amoxicillin to PBPs can also trigger the release of autolysins, which are bacterial enzymes that degrade the cell wall, further contributing to cell death.
The disruption of cell wall synthesis ultimately leads to the loss of cell integrity and lysis of the bacterium.[12]
References
- 1. Efficacy of temafloxacin versus ciprofloxacin or amoxicillin for lower respiratory tract infections in smokers and the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of temafloxacin versus those of amoxicillin in hospitalized adults with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The in-vitro activity of temafloxacin, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of new antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial effects of amoxicillin-clavulanate against Streptococcus pneumoniae and Haemophilus influenzae strains for which MICs are high, in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
A comparative study of the adverse event profiles of fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse event profiles of commonly prescribed fluoroquinolone antibiotics. The information is compiled from a comprehensive review of clinical trials, meta-analyses, and experimental studies to support informed research and development in antibacterial therapies.
Quantitative Comparison of Adverse Events
The following table summarizes the reported incidence and risk of key adverse events associated with various fluoroquinolones. Data is presented as reported in the cited literature and may vary based on study design and patient population.
| Adverse Event | Fluoroquinolone | Reported Incidence / Risk | Comparator | Citation(s) |
| Musculoskeletal System | ||||
| Tendinopathy/Tendon Rupture | Ofloxacin | Expected risk of 0.17% | - | [1] |
| Levofloxacin | Expected risk of 0.17% | - | [1] | |
| Ciprofloxacin | Expected risk of 0.17% | - | [1] | |
| All Fluoroquinolones | 3.8-fold increased risk of Achilles tendinopathy | Other antibiotics | [2] | |
| Cardiovascular System | ||||
| Aortic Aneurysm/Dissection | All Fluoroquinolones | 66% increased rate within 60 days of treatment | Amoxicillin | [3] |
| All Fluoroquinolones | Hazard Ratio: 1.66 (95% CI 1.12 to 2.46) | Amoxicillin | [3] | |
| Levofloxacin | Reporting Odds Ratio: 2.78 (95% CI 1.83–4.23) | Other fluoroquinolones | [4] | |
| Endocrine System | ||||
| Hypoglycemia (in diabetic patients) | Moxifloxacin | Absolute risk of 10.0 per 1000 persons | Macrolides | [5][6] |
| Levofloxacin | Absolute risk of 9.3 per 1000 persons | Macrolides | [6] | |
| Ciprofloxacin | Absolute risk of 7.9 per 1000 persons | Macrolides | [6] | |
| Gatifloxacin | Odds Ratio: 4.3 (95% CI, 2.7–6.6) | Azithromycin | [7] | |
| Levofloxacin | Odds Ratio: 2.1 (95% CI, 1.4–3.3) | Azithromycin | [7] | |
| Hyperglycemia (in diabetic patients) | Moxifloxacin | Absolute risk of 6.9 per 1000 persons | Macrolides | [5][6] |
| Ciprofloxacin | Absolute risk of 4.0 per 1000 persons | Macrolides | [6] | |
| Levofloxacin | Absolute risk of 3.9 per 1000 persons | Macrolides | [6] | |
| Gatifloxacin | Odds Ratio: 4.5 (95% CI, 3.0–6.9) | Azithromycin | [7] | |
| Levofloxacin | Odds Ratio: 1.8 (95% CI, 1.2–2.7) | Azithromycin | [7] | |
| Nervous System | ||||
| Central Nervous System (CNS) AEs | All Fluoroquinolones | Odds Ratio: 1.40 (95% CI 1.12–1.75) | Other antimicrobials | [8][9] |
| Peripheral Neuropathy | All Fluoroquinolones | Adjusted Incidence Rate Ratio: 1.47 (95% CI, 1.13-1.92) | Non-exposure | [10][11] |
| All Fluoroquinolones | Absolute risk of 2.4 per 10,000 patients per year of current use | - | [12] |
Key Experimental Protocols
In Vitro Assessment of Fluoroquinolone-Induced Tendinopathy
This protocol outlines a method for evaluating the cellular mechanisms of fluoroquinolone-induced tendon damage using an in vitro model with human tenocytes.
Objective: To investigate the effects of fluoroquinolones on tenocyte viability, extracellular matrix protein synthesis, and the expression of enzymes involved in collagen degradation.
Methodology:
-
Cell Culture: Human tenocytes are isolated from healthy tendon tissue and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Fluoroquinolone Exposure: Cultured tenocytes are exposed to various concentrations of different fluoroquinolones (e.g., ciprofloxacin, levofloxacin) for defined periods (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assays: Cell viability is assessed using assays such as the MTT or neutral red uptake assay to determine the dose-dependent cytotoxic effects of the fluoroquinolones.[13][14]
-
Extracellular Matrix Protein Analysis: The expression levels of key extracellular matrix proteins, such as collagen type I, are quantified using techniques like Western blotting or ELISA.
-
MMP and TIMP Expression Analysis: The expression and activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) are measured using zymography, qPCR, or Western blotting to assess the impact on collagen degradation pathways.[15]
-
Apoptosis Assays: The induction of apoptosis is evaluated by detecting markers such as activated caspase-3 through immunoblotting or using TUNEL assays.[15]
In Vivo Assessment of Fluoroquinolone-Induced Cardiotoxicity (QT Prolongation)
This protocol describes an animal model for evaluating the potential of fluoroquinolones to induce QT interval prolongation, a risk factor for serious cardiac arrhythmias.
Objective: To assess and compare the effects of different fluoroquinolones on the QT interval in a controlled in vivo setting.
Methodology:
-
Animal Model: Anesthetized animal models, such as dogs or rabbits, are commonly used.
-
Drug Administration: The fluoroquinolone being tested is administered intravenously at various doses.
-
Electrocardiogram (ECG) Monitoring: Continuous ECG monitoring is performed to record the heart's electrical activity before, during, and after drug administration.
-
QT Interval Measurement: The QT interval is measured from the ECG recordings and corrected for heart rate (QTc) using a standard formula (e.g., Bazett's or Fridericia's formula).
-
Data Analysis: The change in QTc interval from baseline is calculated for each dose and compared between different fluoroquinolones to determine their relative potential for QT prolongation.
Signaling Pathways and Mechanisms of Toxicity
Fluoroquinolone-Induced Tendinopathy Signaling Pathway
Fluoroquinolones can disrupt the normal homeostasis of tendon tissue through a complex signaling cascade that ultimately weakens the tendon and increases the risk of rupture. This process involves the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen, the primary structural component of tendons.
Caption: Signaling pathway of fluoroquinolone-induced tendinopathy.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of fluoroquinolones on a specific cell line, such as tenocytes or hepatocytes.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Logical Relationship of Fluoroquinolone CNS Effects
Fluoroquinolones can exert effects on the central nervous system by antagonizing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This can lead to a range of neurological and psychiatric adverse events.
Caption: Fluoroquinolone antagonism of GABA-A receptor signaling.
References
- 1. Adverse events of fluoroquinolones vs. other antimicrobials prescribed in primary care: A systematic review and meta-analysis of randomized controlled trials. | Semantic Scholar [semanticscholar.org]
- 2. FDA warns about increased risk of ruptures or tears in the aorta blood vessel with fluoroquinolone antibiotics in certain patients | FDA [fda.gov]
- 3. Fluoroquinolone use and risk of aortic aneurysm and dissection: nationwide cohort study | The BMJ [bmj.com]
- 4. What Fluoroquinolones Have the Highest Risk of Aortic Aneurysm? A Case/Non-case Study in VigiBase® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risk of severe dysglycemia among diabetic patients receiving levofloxacin, ciprofloxacin, or moxifloxacin in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Adverse events of fluoroquinolones vs. other antimicrobials prescribed in primary care: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative neurological safety of fluoroquinolones versus therapeutic alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association Between Peripheral Neuropathy and Exposure to Oral Fluoroquinolone or Amoxicillin-Clavulanate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. Fluoroquinolone Use Linked to Higher Risk of Peripheral Neuropathy - ean.org [ean.org]
- 13. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. levofloxacin.de [levofloxacin.de]
- 15. Fluoroquinolones cause changes in extracellular matrix, signalling proteins, metalloproteinases and caspase-3 in cultured human tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Temafloxacin Hydrochloride: A Guide for Laboratory Professionals
For immediate release – Researchers, scientists, and drug development professionals handling Temafloxacin Hydrochloride must adhere to strict disposal procedures due to its significant environmental toxicity. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting, ensuring the safety of personnel and the protection of the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3][4] Improper disposal can lead to significant environmental damage and may be in violation of federal and local regulations.
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | H410: Very toxic to aquatic life with long lasting effects. |
Source: this compound Safety Data Sheet[1]
Step-by-Step Disposal Protocol for this compound
The following procedures provide a clear workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Immediate Handling and Segregation of Waste
-
Solid Waste:
-
Collect any solid this compound, such as unused or expired pure compounds, in a dedicated, properly labeled hazardous waste container.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats, as well as contaminated lab supplies like weighing paper and pipette tips, must also be disposed of as hazardous waste in the same designated container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and compatible hazardous waste container.[2][3]
-
Do not mix this waste with other waste streams, particularly organic solvents, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[3][5]
-
-
Spills:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
The absorbent material and any tools used for cleanup must be collected and disposed of as hazardous waste.[2]
-
Waste Container Selection and Labeling
-
Container Selection:
-
Use a container that is compatible with this compound. A high-density polyethylene (HDPE) container with a screw-top cap is generally suitable.[3]
-
Ensure the container is in good condition and free from leaks.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag as soon as the first waste is added.[2]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the known hazards, such as "Toxic" and "Environmental Hazard".
-
Maintain a log of the contents, including the approximate amount of this compound and any other components of the waste stream.
-
Temporary Storage in the Laboratory
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[3]
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment, such as a larger, chemically resistant tray or bin, is used to prevent the spread of material in case of a leak.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.[6]
Disposal of Empty Containers
-
Due to its high aquatic toxicity, it is prudent to treat empty containers that held pure this compound as hazardous waste.
-
If the container held an acutely hazardous waste, it would require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[2][6] While this compound is not explicitly on the P-list for acutely hazardous waste, its high environmental toxicity warrants a conservative approach.
-
Consult with your institution's EHS department for specific guidance on decontaminating empty containers.
Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in a satellite accumulation area), arrange for its disposal.[3]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Do not attempt to transport the hazardous waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure they are protecting themselves, their colleagues, and the environment from the harmful effects of improper this compound disposal, while maintaining compliance with safety and environmental regulations.
References
- 1. This compound|105784-61-0|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Temafloxacin Hydrochloride
Comprehensive Safety Protocol: Handling Temafloxacin Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is critical for ensuring personal safety and minimizing environmental impact.
This compound is an orally active, broad-spectrum fluoroquinolone antibiotic.[1][2] While effective as an antibacterial agent, it presents hazards that necessitate careful handling.[2][3] It was withdrawn from the U.S. market shortly after its approval in 1992 due to reports of serious adverse reactions, including hemolytic anemia and allergic reactions.[4]
Hazard Identification and Classification
This compound is classified with specific hazards that must be understood before handling. It is harmful if swallowed and poses a significant, long-lasting threat to aquatic life.[3]
| Hazard Classification (GHS) | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Required Personal Protective Equipment (PPE)
When handling hazardous drugs like this compound, particularly in powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[5] PPE should be viewed as the final barrier after engineering controls (e.g., fume hoods) are implemented.[5]
Step 1: Hand Protection
-
Gloves : Double gloving is required.[6] Use powder-free nitrile or neoprene gloves that comply with ASTM standard D-6978.[7][8] Vinyl gloves are not recommended as they offer little protection against chemical exposure.[5][7]
-
The inner glove should be worn under the gown cuff, and the outer glove should be placed over the cuff.[6]
-
Change gloves every 30-60 minutes or immediately if they are damaged, punctured, or known to be contaminated.[5][9]
-
Remove gloves carefully by rolling them off inside out to prevent transferring contamination.[5]
-
-
Hand Washing : Always wash hands thoroughly with soap and water before donning and after removing gloves.[5][6]
Step 2: Body Protection
-
Gowns : Wear a disposable, solid-front protective gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[6][8] The gown must have long sleeves and tight-fitting cuffs (elastic or knit).[6] Standard cloth lab coats are not sufficient as they are absorbent.[8]
-
Coveralls : For procedures with a high risk of contamination, "bunny suits" offer head-to-toe protection and help minimize cross-contamination.[9]
Step 3: Respiratory Protection
-
Respirator : When handling this compound powder or if there is a risk of generating aerosols, a fit-tested NIOSH-certified N95 (or N100) respirator is strongly recommended.[7] A standard surgical mask does not provide adequate protection from airborne drug particles.[9]
Step 4: Face and Eye Protection
-
Goggles and Face Shield : Wear chemical splash goggles and a face shield to provide a full range of protection against splashes to the face and eyes.[7][8] Standard eyeglasses or safety glasses with side shields alone do not offer adequate protection.[7]
Step 5: Head and Foot Protection
-
Covers : Disposable head, hair, and shoe covers should be worn to reduce the possibility of contamination.[5][8] Shoe covers should not be worn outside the designated compounding or handling areas to prevent tracking contamination to other locations.[5]
Operational Plan: Safe Handling Protocol
All handling of this compound should occur in a designated, restricted area.[6]
Step 1: Preparation
-
Designated Area : Conduct all weighing and reconstitution of powdered this compound within a chemical fume hood or other appropriate ventilated enclosure to avoid the formation of dust and aerosols.[3]
-
Restricted Access : Post signs restricting the access of unauthorized personnel.[6]
-
Prohibited Activities : Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[3][6]
Step 2: Handling the Compound
-
Don PPE : Put on all required PPE as described in the section above.
-
Avoid Dust : Handle the powder carefully to avoid creating airborne dust.
-
Grounding : Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge if solvents are present.
Step 3: Post-Handling
-
Decontamination : Wipe down all work surfaces with an appropriate deactivating agent and cleaning solution.
-
Doff PPE : Remove PPE in the designated area, being careful to avoid self-contamination. Outer gloves should be removed first and placed in a sealable bag for disposal.[6]
-
Hand Washing : Wash hands thoroughly with soap and water after all work is complete.[6]
Spill Management Workflow
In the event of a spill, immediate and correct action is crucial.
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area of the spill.
-
Evacuate the affected area.
-
Restrict access to the spill area.
Step 2: Assemble Spill Kit and Don PPE
-
Retrieve the chemical spill kit.
-
Don the appropriate PPE, including double gloves, a respirator, gown, and eye protection.
Step 3: Contain and Clean
-
Powder Spills : Gently cover the spill with absorbent pads or granules from the spill kit to avoid raising dust.
-
Liquid Spills : Contain the spill using absorbent dikes or pads.
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using appropriate tools (e.g., forceps).
-
Place all collected waste into a labeled, sealed hazardous waste container.[3]
Step 4: Decontaminate
-
Clean the spill area with an appropriate deactivating agent, followed by a thorough wash with soap and water.
-
Properly doff all PPE and dispose of it as hazardous waste.
-
Wash hands thoroughly.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. temafloxacin | CAS#:108319-06-8 | Chemsrc [chemsrc.com]
- 3. This compound|105784-61-0|MSDS [dcchemicals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
